Product packaging for Harzianopyridone(Cat. No.:)

Harzianopyridone

Cat. No.: B3039149
M. Wt: 281.30 g/mol
InChI Key: FPYAYFJAGDIMEX-HQZHTGGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Harzianopyridone is an aromatic ketone.
This compound has been reported in Trichoderma harzianum with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO5 B3039149 Harzianopyridone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYAYFJAGDIMEX-HQZHTGGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Harzianopyridone: A Potent Antifungal Metabolite from Trichoderma species

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Harzianopyridone, a penta-substituted 2-pyridone alkaloid produced by various species of the fungal genus Trichoderma, has garnered significant attention within the scientific community due to its potent antifungal properties. First isolated from Trichoderma harzianum, this secondary metabolite has demonstrated significant inhibitory activity against a range of plant pathogenic fungi. Its primary mechanism of action has been identified as the potent and specific inhibition of mitochondrial complex II (succinate-ubiquinone oxidoreductase), a critical component of the electron transport chain. This whitepaper provides an in-depth technical guide on the discovery, isolation, characterization, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols for its isolation and purification are provided, alongside a summary of its biological activities and a visualization of its mechanism of action.

Introduction

The genus Trichoderma comprises a group of filamentous fungi that are ubiquitous in soil and are well-regarded for their biocontrol capabilities against a wide array of plant pathogenic fungi.[1][2] This antagonistic activity is largely attributed to the production of a diverse arsenal of secondary metabolites, including antibiotics and cell wall degrading enzymes.[1][3] Among these, this compound has emerged as a compound of significant interest.

First isolated from Trichoderma harzianum, this compound is a pyridone alkaloid characterized by a unique chemical structure.[4] Its biosynthesis follows a polyketide pathway, with studies indicating the incorporation of acetic acid and methionine. The racemic form of this compound exhibits strong antifungal activity against several important plant pathogens.[4] Conversely, the laevorotatory form has been shown to possess phytotoxic properties.[4] The primary molecular target of this compound has been identified as mitochondrial complex II, a key enzyme complex in the electron transport chain responsible for cellular respiration.[5][6][7] By inhibiting this complex, this compound effectively disrupts the energy metabolism of susceptible fungi, leading to growth inhibition and cell death.

This technical guide aims to provide a comprehensive overview of this compound, with a focus on its discovery, isolation from Trichoderma species, and detailed methodologies for its characterization and biological evaluation.

Discovery and Biosynthesis

This compound was first isolated from the fungus Trichoderma harzianum.[4] Subsequent research has identified its production in other Trichoderma species as well. The biosynthesis of this complex molecule involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[5] Isotope labeling studies have confirmed the incorporation of [1-¹³C]- and [1,2-¹³C₂]-acetic acid and [Me-¹³C]methionine into the this compound structure. The biosynthesis is proposed to proceed through a tetramic acid intermediate, which then undergoes a ring expansion to form the characteristic 4-hydroxy-3-acyl-2-pyridone core.[5]

Experimental Protocols

Isolation of Trichoderma species

Trichoderma species can be readily isolated from soil samples using the serial dilution plate technique.

  • Sample Collection: Collect soil samples from the desired environment.

  • Serial Dilution: Prepare a serial dilution of the soil sample in sterile distilled water (e.g., 10⁻¹ to 10⁻⁵).

  • Plating: Plate the dilutions onto a Trichoderma-selective medium (TSM) or Potato Dextrose Agar (PDA) amended with antibiotics to suppress bacterial growth.

  • Incubation: Incubate the plates at 25-28°C for 3-7 days.

  • Isolation and Purification: Identify colonies with the characteristic morphology of Trichoderma (typically fast-growing, with green or white conidia) and subculture them onto fresh PDA plates to obtain pure cultures.

Solid-State Fermentation for this compound Production

Solid-state fermentation (SSF) is an effective method for inducing the production of secondary metabolites in Trichoderma.

  • Substrate Preparation: A suitable solid substrate, such as a mixture of rice and bran (e.g., 4:1 mass ratio), is moistened with a nutrient solution. The nutrient solution can contain components like peptone (0.3%), magnesium sulfate (0.2%), and calcium chloride (0.05%) to achieve a final moisture content of approximately 50-60%.[8]

  • Sterilization: The prepared substrate is sterilized by autoclaving.

  • Inoculation: Inoculate the sterile substrate with a spore suspension or mycelial plugs of the selected Trichoderma harzianum strain.

  • Incubation: Incubate the fermentation culture at 28°C for 8-10 days in a controlled environment.[9]

Extraction and Purification of this compound
  • Extraction: Following incubation, the solid fermented substrate is extracted with an organic solvent such as ethyl acetate or acetone. The extraction can be performed by soaking the substrate in the solvent and agitating for several hours. The process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined organic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is dissolved in a methanol-water mixture (e.g., 19:1) and partitioned against a nonpolar solvent like petroleum ether to remove lipids and other nonpolar impurities.[10]

  • Chromatographic Purification: The resulting extract is subjected to further purification using chromatographic techniques.

    • Size-Exclusion Chromatography: The extract can be first fractionated using a size-exclusion column (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column. A gradient elution system of water and acetonitrile or methanol is typically employed to separate this compound from other metabolites. The elution can be monitored using a UV detector.

Characterization of this compound

The purified this compound can be characterized using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

Biological Activity of this compound

This compound exhibits a range of biological activities, with its antifungal properties being the most prominent.

Activity Target Organisms/Assay Quantitative Data (EC₅₀/IC₅₀/MIC) Reference
Antifungal Rhizoctonia solaniEC₅₀: 35.9 µg/mL[6]
Sclerotium rolfsiiEC₅₀: 42.2 µg/mL[11]
Fusarium oxysporumEC₅₀: 50.2 µg/mL[6]
Pythium ultimumStrong inhibition[4]
Gaeumannomyces graminis var. triticiStrong inhibition[4]
Botrytis cinereaStrong inhibition[4]
Phytotoxicity Etiolated wheat coleoptile bioassayInhibition at 10⁻³ M to 10⁻⁵ M[4]
Enzyme Inhibition Mitochondrial Complex IIPotent inhibitor[5][7]

Mechanism of Action and Signaling Pathways

The primary mechanism of antifungal action of this compound is the inhibition of mitochondrial complex II (succinate-ubiquinone oxidoreductase) in the electron transport chain.[5][7] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately causing cellular damage and death.

Mitochondrial_Complex_II_Inhibition This compound This compound Complex_II Mitochondrial Complex II (Succinate-Ubiquinone Reductase) This compound->Complex_II Inhibits Fumarate Fumarate Complex_II->Fumarate Ubiquinol Ubiquinol (QH2) Complex_II->Ubiquinol ETC Electron Transport Chain Complex_II->ETC Succinate Succinate Succinate->Complex_II Oxidized Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Reduced Ubiquinol->ETC ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) Production ETC->ROS ATP ATP Production ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Reduced ROS->Cell_Death

Figure 1. Mechanism of action of this compound via inhibition of mitochondrial complex II.

The disruption of the electron transport chain by this compound can also trigger downstream signaling pathways associated with cellular stress and apoptosis in fungi. While the specific signaling cascades activated by this compound in pathogenic fungi are still under investigation, it is known that general stress response pathways, such as the High Osmolarity Glycerol (HOG) and cell wall integrity pathways, are often activated in response to mitochondrial dysfunction and oxidative stress.

Experimental Workflow

The following diagram outlines the general workflow for the isolation and identification of this compound from Trichoderma species.

Harzianopyridone_Isolation_Workflow start Start soil_sample Soil Sample Collection start->soil_sample isolation Isolation of Trichoderma sp. soil_sample->isolation fermentation Solid-State Fermentation isolation->fermentation extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification (Size-Exclusion, RP-HPLC) extraction->purification characterization Structural Characterization (MS, NMR) purification->characterization bioassay Biological Activity Assays (Antifungal, etc.) purification->bioassay end End characterization->end bioassay->end

Figure 2. General workflow for the isolation and characterization of this compound.

Conclusion

This compound stands out as a promising natural product with significant potential for development as a novel antifungal agent. Its specific and potent inhibition of a crucial enzyme in fungal respiration makes it an attractive candidate for further investigation. The methodologies outlined in this guide provide a framework for the consistent isolation, purification, and characterization of this compound from Trichoderma species. Further research into its specific effects on fungal signaling pathways and in vivo efficacy will be critical in realizing its full therapeutic potential. The exploration of Trichoderma as a rich source of bioactive secondary metabolites continues to be a valuable endeavor in the search for new and effective pharmaceuticals.

References

The Architectural Blueprint of a Fungal Metabolite: A Technical Guide to Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone, a secondary metabolite primarily isolated from the fungus Trichoderma harzianum, has garnered significant interest within the scientific community due to its potent biological activities.[1][2] This pyridone derivative exhibits notable antifungal and phytotoxic properties, making it a compelling candidate for further investigation in the realms of agriculture and pharmacology.[3][4] This in-depth technical guide serves to consolidate the current understanding of the chemical structure, stereochemistry, and biosynthetic pathway of this compound, providing a comprehensive resource for researchers and developers in the field.

Chemical Structure and Physicochemical Properties

This compound is a substituted 2-pyridone with the systematic IUPAC name (E)-4-hydroxy-5,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one.[5][6] Its molecular formula is C₁₄H₁₉NO₅, corresponding to a molecular weight of 281.30 g/mol .[4][6]

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₅[4][6]
Molecular Weight281.30 g/mol [4][6]
IUPAC Name(E)-4-hydroxy-5,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one[5][6]
Monoisotopic Mass281.12632271 Da[4]

Stereochemistry

The structure of this compound possesses a single chiral center at the C-2' position of the hexenoyl side chain. Consequently, it can exist as two enantiomers.[7] Both racemic and levorotatory forms of this compound have been isolated, with studies suggesting that the different enantiomers may exhibit distinct biological activities.[3][4] The absolute configuration of the naturally occurring levorotatory form has been determined as (2'R).[6]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[5][7]

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported by Dickinson et al. (1989), which were crucial for its initial structure determination.[7]

¹H NMR Data (360 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.15d6.52'-CH₃
1.65d6.56'-H
2.05-2.20m3'-H
2.45-2.60m3'-H
3.80s6-OCH₃
3.95s5-OCH₃
4.15m2'-H
5.40-5.55m4'-H, 5'-H
11.85br s4-OH
13.50br s1-NH

¹³C NMR Data (90.55 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
16.32'-CH₃
17.9C-6'
36.1C-3'
43.2C-2'
57.56-OCH₃
61.55-OCH₃
100.6C-3
121.6C-5'
127.1C-5
128.7C-4'
155.7C-6
161.8C-2
172.9C-4
204.5C-1'

X-ray Crystallography

Single-crystal X-ray diffraction analysis was instrumental in confirming the molecular structure and connectivity of this compound.[7]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.722(1)
b (Å)10.386(2)
c (Å)10.882(2)
α (°)75.55(2)
β (°)85.31(2)
γ (°)77.92(2)
Volume (ų)718.9
Z2

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex II (succinate dehydrogenase).[5] This inhibition disrupts cellular respiration, leading to its observed antifungal and phytotoxic effects.

Antifungal Activity

The antifungal properties of this compound have been evaluated against a range of plant pathogenic fungi. The following table summarizes the reported median effective concentration (EC₅₀) values.

Fungal SpeciesEC₅₀ (µg/mL)Reference
Rhizoctonia solani35.9[2]
Sclerotium rolfsii42.2[2]
Fusarium oxysporum50.2[2]

Experimental Protocols

Isolation and Purification of this compound

The general procedure for isolating this compound from Trichoderma harzianum involves fermentation, extraction, and chromatographic purification.

  • Fermentation: T. harzianum is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), or on a solid substrate like rice medium. The culture is incubated for a period of 7 to 21 days to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass and culture filtrate are separated by filtration. The filtrate and/or the mycelial mat are then extracted with an organic solvent, typically ethyl acetate or acetone. The organic extracts are combined and concentrated under reduced pressure.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a hexane-ethyl acetate gradient, is commonly employed to separate the components. Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation Methodologies

The definitive structure of this compound was established using a combination of spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to determine the carbon skeleton and the placement of protons and functional groups. 2D NMR techniques such as COSY, HSQC, and HMBC were used to establish the connectivity between atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula.

  • X-ray Crystallography: Single crystals of this compound were grown, and X-ray diffraction analysis provided unambiguous evidence for the molecular structure and relative stereochemistry.

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of this compound has been investigated through a combination of isotopic labeling studies and molecular genetics, including gene knockout and heterologous expression experiments. These studies have revealed a complex pathway involving a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme and several tailoring enzymes.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a PKS-NRPS hybrid enzyme, HarA, which condenses a tetraketide with L-tyrosine. The pathway then proceeds through a series of enzymatic modifications, including ring expansion, hydroxylation, and methylation, catalyzed by enzymes such as HarG, HarD, HarB, and HarC.

Harzianopyridone_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modifications Post-PKS-NRPS Modifications Acetyl-CoA Acetyl-CoA Tetraketide-Tyrosine Intermediate Tetraketide-Tyrosine Intermediate Acetyl-CoA->Tetraketide-Tyrosine Intermediate HarA (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Tetraketide-Tyrosine Intermediate HarA (PKS) L-Tyrosine L-Tyrosine L-Tyrosine->Tetraketide-Tyrosine Intermediate HarA (NRPS) Ring Expansion Intermediate Ring Expansion Intermediate Tetraketide-Tyrosine Intermediate->Ring Expansion Intermediate HarG (P450) Hydroxylated Intermediate Hydroxylated Intermediate Ring Expansion Intermediate->Hydroxylated Intermediate HarD (P450) Methylated Intermediates Methylated Intermediates Hydroxylated Intermediate->Methylated Intermediates HarB (Methyltransferase) HarC (Monooxygenase) This compound This compound Methylated Intermediates->this compound

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound stands out as a promising natural product with a well-defined chemical structure and a fascinating biosynthetic origin. Its potent biological activities, particularly its antifungal properties, warrant further exploration for potential applications in crop protection and as a lead compound in drug discovery programs. This technical guide provides a foundational resource for researchers to build upon, facilitating future studies into the optimization of its production, the synthesis of novel analogs, and a deeper understanding of its mode of action.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Harzianopyridone, a secondary metabolite produced by fungi of the Trichoderma genus, most notably Trichoderma harzianum. This document details its structural information, physicochemical properties, and biological activities, presenting data in a structured format for ease of reference. Furthermore, it outlines experimental protocols for its isolation and bioactivity assessment, and visualizes key biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a pyridinone derivative with a range of biological activities. Its fundamental properties are summarized below.

Table 1: Structural and Chemical Identifiers
PropertyValueCitation
IUPAC Name 4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one[1]
Molecular Formula C₁₄H₁₉NO₅[1][2][3]
Molecular Weight 281.30 g/mol [1][2]
Monoisotopic Mass 281.12632271 Da[1][2]
CAS Number 126637-69-2[2]
ChEBI ID CHEBI:5628[1][2]
PubChem CID 54697782[2]
SMILES C/C=C/C--INVALID-LINK--C(=O)C1=C(C(=C(NC1=O)OC)OC)O[1][2]
InChI InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1[1][2]
InChIKey FPYAYFJAGDIMEX-HQZHTGGTSA-N[1][2]
Table 2: Physicochemical Properties
PropertyValueCitation
Appearance White solid[4]
Melting Point 74-76°C[4][5]
Solubility Soluble in Methanol, Chloroform, Ethyl Acetate, Acetone, DMSO, Acetonitrile. Insoluble in water, Hexane.[3][4][5]
Purity (as reported) >95% by HPLC[3][4][5]
Storage Temperature -20°C[4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antifungal, antibacterial, phytotoxic, and antiviral properties.[6][7][8] Its primary mechanism of action is the inhibition of mitochondrial complex II (succinate:ubiquinone oxidoreductase or succinate dehydrogenase - SDH).[3][7]

Table 3: Reported Biological Activities of this compound
ActivityTarget Organism/SystemIC₅₀ / EC₅₀Citation
Mitochondrial Complex II Inhibition Bovine0.017 µM[3]
Rat0.2 µM[3]
Nematode2 µM[3]
Quinol-Fumarate Reductase Inhibition Nematode0.36 µM[3]
Antifungal Activity Rhizoctonia solani35.9 µg/mL[3][9][10]
Sclerotium rolfsii42.2 µg/mL[3][9][10]
Macrophomina phaseolina60.4 µg/mL[10]
Fusarium oxysporum50.2 µg/mL[3][9][10]
Antiviral Activity Zika Virus (ZIKV)0.46 to 2.63 µM[8]
Phytotoxicity Etiolated wheat coleoptileInhibitory at 10⁻³ M, 10⁻⁴ M, and 10⁻⁵ M[11]
Signaling Pathway: Inhibition of Mitochondrial Complex II

This compound acts as a potent inhibitor of mitochondrial complex II, a key enzyme complex in the electron transport chain and the tricarboxylic acid (TCA) cycle. By blocking the activity of this complex, this compound disrupts cellular respiration and energy production, leading to its observed biological effects.

G Mechanism of Action of this compound This compound This compound ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) This compound->ComplexII Inhibits Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH₂) ComplexII->Ubiquinol Succinate Succinate Succinate->ComplexII Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII ETC Electron Transport Chain Ubiquinol->ETC ATP_Production ATP Production ETC->ATP_Production

Caption: Inhibition of mitochondrial complex II by this compound.

Experimental Protocols

The following sections describe generalized protocols for the isolation and bioactivity assessment of this compound based on published literature.

Isolation of this compound from Trichoderma harzianum

This protocol is a generalized procedure based on the methods described for the isolation of secondary metabolites from Trichoderma species.[11]

  • Fungal Culture: Trichoderma harzianum is cultured on a suitable solid medium (e.g., potato-dextrose agar or shredded wheat medium) and incubated at room temperature (around 28°C) for several days to allow for fungal growth and metabolite production.[11]

  • Extraction: The fungal culture is extracted with an organic solvent such as acetone. The mixture is homogenized and then filtered to separate the extract from the solid fungal mass.

  • Solvent Evaporation: The solvent is removed from the filtrate in vacuo to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. This may involve column chromatography on silica gel, followed by further purification using methods like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Antifungal Bioassay

A common method to assess the antifungal activity of this compound is the disk diffusion assay.

  • Preparation of Fungal Plates: A target pathogenic fungus (e.g., Rhizoctonia solani) is cultured on a suitable agar medium in petri dishes.

  • Application of this compound: A sterile filter paper disc is impregnated with a known concentration of this compound dissolved in a suitable solvent. A control disc with the solvent alone is also prepared.

  • Incubation: The discs are placed on the agar surface of the fungal plates, which are then incubated under appropriate conditions for fungal growth.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where fungal growth is prevented).

Phytotoxicity Bioassay (Etiolated Wheat Coleoptile Bioassay)

This bioassay is used to determine the phytotoxic effects of this compound.[11]

  • Preparation of Wheat Coleoptiles: Wheat seeds are germinated in the dark to produce etiolated coleoptiles of a uniform length.

  • Treatment with this compound: The coleoptiles are treated with different concentrations of this compound solutions. A control group is treated with the solvent alone.

  • Incubation: The treated coleoptiles are incubated under controlled conditions.

  • Measurement of Growth Inhibition: The length of the coleoptiles is measured after the incubation period, and the percentage of growth inhibition compared to the control is calculated.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and subsequent bioactivity screening of this compound.

G General Workflow for this compound Research Culture 1. Fungal Culture (Trichoderma harzianum) Extraction 2. Solvent Extraction Culture->Extraction Purification 3. Chromatographic Purification (e.g., HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation 4. Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays 5. Bioactivity Screening Pure_Compound->Bioassays Antifungal Antifungal Assays Bioassays->Antifungal Phytotoxicity Phytotoxicity Assays Bioassays->Phytotoxicity Antiviral Antiviral Assays Bioassays->Antiviral Mechanism_Studies 6. Mechanism of Action Studies Bioassays->Mechanism_Studies

Caption: Workflow for this compound isolation and testing.

General Signaling Pathways in Trichoderma for Secondary Metabolite Production

The production of secondary metabolites like this compound in Trichoderma is regulated by complex signaling networks that respond to environmental cues. While the specific pathway leading to this compound synthesis is not fully elucidated, general pathways involving G-proteins, MAPK, and cAMP are known to be involved in regulating secondary metabolism in Trichoderma.[6][12][13]

G General Trichoderma Signaling for Secondary Metabolism Environmental_Cues Environmental Cues (e.g., host signals, stress) G_Protein G-Protein Signaling Environmental_Cues->G_Protein MAPK_Cascade MAPK Cascade G_Protein->MAPK_Cascade cAMP_Pathway cAMP Pathway G_Protein->cAMP_Pathway Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors cAMP_Pathway->Transcription_Factors Secondary_Metabolism_Genes Secondary Metabolism Genes Transcription_Factors->Secondary_Metabolism_Genes Harzianopyridone_Production This compound Production Secondary_Metabolism_Genes->Harzianopyridone_Production

Caption: Key signaling pathways in Trichoderma.

Conclusion

This compound is a promising natural product with significant biological activities, primarily driven by its inhibition of mitochondrial complex II. This guide provides a foundational understanding of its chemical and physical properties for researchers and professionals in drug development and related scientific fields. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic and biotechnological potential of this molecule. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its full range of pharmacological applications.

References

Harzianopyridone and Its Analogs in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing demand for novel antifungal agents in agriculture and medicine has intensified the exploration of natural sources for bioactive compounds. Fungi, particularly those of the genus Trichoderma, have emerged as a prolific source of secondary metabolites with potent antagonistic properties against a wide range of plant and human pathogens. Among these metabolites, harzianopyridone, a pyridone alkaloid isolated from Trichoderma harzianum, has garnered significant attention for its pronounced antifungal activity. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known analogs, biosynthetic pathways, and the experimental methodologies employed for its study.

Natural Occurrence of this compound

This compound is a well-documented secondary metabolite produced by various strains of the filamentous fungus Trichoderma harzianum.[1][2] This species is a common inhabitant of soil and decaying organic matter and is widely recognized for its biocontrol capabilities against phytopathogenic fungi. The production of this compound is a key component of the antagonistic arsenal of T. harzianum, contributing to its ability to suppress the growth of fungal competitors in its natural environment. Strains of T. harzianum have been isolated from diverse geographical locations, indicating a widespread distribution of this compound-producing fungi.

Fungal Analogs of this compound

While direct synthetic analogs of this compound with systematic structure-activity relationship studies are not extensively reported in the readily available literature, the concept of "analogs" can be extended to other secondary metabolites from Trichoderma species that exhibit similar antifungal functions. These compounds, while structurally distinct, contribute to the overall biocontrol efficacy of the producing organism.

Trichoderma species are known to produce a rich diversity of bioactive secondary metabolites, including:

  • Peptaibols: A class of linear peptides that can form ion channels in fungal membranes, disrupting their integrity.

  • Polyketides: A large and structurally diverse group of compounds, some of which exhibit potent antifungal and antibacterial activities.

  • Terpenes: Volatile and non-volatile compounds that can inhibit the growth of competing fungi.

  • Pyrones: Such as 6-pentyl-α-pyrone, which contributes to the mycoparasitic action of Trichoderma.

The co-production of these diverse metabolites alongside this compound likely results in a synergistic antifungal effect, making Trichoderma harzianum a highly effective biocontrol agent.

Quantitative Data on Antifungal Activity

The antifungal efficacy of this compound has been quantified against several important plant pathogenic fungi. The following table summarizes the reported bioactivity data.

Fungal PathogenBioactivity MetricValue (µg/mL)Reference
Rhizoctonia solaniEC5035.9[2]
Sclerotium rolfsiiEC5042.2[2]
Fusarium oxysporumEC5050.2[2]
Botrytis cinerea--[1]
Pythium ultimum--[1]
Gaeumannomyces graminis var. tritici--[1]

Biosynthesis of this compound

The biosynthesis of this compound in Trichoderma harzianum is proposed to proceed through a polyketide pathway.[1][3] The core pyridone ring structure is believed to be formed from a tetraketide intermediate, which is a common precursor in fungal polyketide synthesis. The biosynthesis is also suggested to involve the incorporation of aspartic acid.[3] The methyl groups present in the this compound structure are likely derived from S-adenosyl methionine (SAM), a common methyl donor in secondary metabolism.

Biosynthesis_of_this compound Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Tetraketide Intermediate Tetraketide Intermediate Polyketide Synthase (PKS)->Tetraketide Intermediate Pyridone Ring Formation Pyridone Ring Formation Tetraketide Intermediate->Pyridone Ring Formation Aspartic Acid Aspartic Acid Aspartic Acid->Pyridone Ring Formation This compound Precursor This compound Precursor Pyridone Ring Formation->this compound Precursor Methylation (SAM) Methylation (SAM) This compound Precursor->Methylation (SAM) This compound This compound Methylation (SAM)->this compound

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, purification, and characterization of this compound from Trichoderma harzianum. These are representative methods based on common practices in natural product chemistry.

Fungal Culture and Extraction
  • Inoculation and Fermentation: A pure culture of Trichoderma harzianum is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB), and incubated under optimal growth conditions (e.g., 25-28°C, with shaking) for a period sufficient for secondary metabolite production (typically 7-14 days).

  • Extraction: The fungal biomass is separated from the culture broth by filtration. The culture filtrate is then subjected to liquid-liquid partitioning with an organic solvent, typically ethyl acetate. The organic phase, containing the secondary metabolites, is collected and concentrated under reduced pressure using a rotary evaporator.

Purification of this compound
  • Column Chromatography: The crude extract is subjected to column chromatography on a solid support, such as silica gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to elute fractions of differing polarity.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions showing a spot corresponding to a this compound standard are pooled.

  • High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid. The elution of compounds is monitored by a UV detector. The peak corresponding to this compound is collected.

Characterization
  • Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound is elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule. The original paper reporting the structure of this compound provides its ¹H and ¹³C NMR data.[3]

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration Liquid-Liquid Extraction Liquid-Liquid Extraction Filtration->Liquid-Liquid Extraction Crude Extract Crude Extract Liquid-Liquid Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis HPLC HPLC TLC Analysis->HPLC Pure this compound Pure this compound HPLC->Pure this compound Mass Spectrometry (MS) Mass Spectrometry (MS) Pure this compound->Mass Spectrometry (MS) NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Structure Elucidation Structure Elucidation Mass Spectrometry (MS)->Structure Elucidation NMR Spectroscopy->Structure Elucidation

References

Harzianopyridone: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone, a natural product isolated from the fungus Trichoderma harzianum, has emerged as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available data on its inhibitory activity, putative binding site, and kinetic profile. Detailed experimental protocols and visualizations are included to facilitate further research and drug development efforts targeting SDH.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as Complex II or succinate-ubiquinone oxidoreductase) is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism:

  • TCA Cycle: It catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain: It transfers electrons from succinate to the ubiquinone (Q) pool, which are then passed to Complex III.

The SDH complex is composed of four subunits: SDHA and SDHB, which form the catalytic core, and SDHC and SDHD, which anchor the complex to the membrane and form the ubiquinone-binding site.

Inhibitory Activity of this compound

This compound demonstrates potent inhibition of SDH activity. Quantitative analysis has established its inhibitory concentration (IC50) values against different functions of the enzyme complex.

Activity Measured Inhibitor IC50 (µM) Reference
Succinate-Ubiquinone Reductase (SQR)This compound0.017[1]
Succinate Dehydrogenase (SDH) with artificial electron acceptorThis compound0.080

Table 1: Inhibitory potency of this compound against Succinate Dehydrogenase.

Mechanism of Action: Binding Site and Kinetics

While direct crystallographic evidence for the binding of this compound to SDH is not yet available, substantial evidence points to its interaction with the ubiquinone-binding (Q) site of the complex. This is supported by the following:

  • Structural Similarity: this compound shares structural similarities with the native substrate, ubiquinone.

  • Differential Inhibition: The significantly lower IC50 value for the inhibition of the complete succinate-ubiquinone reductase (SQR) activity compared to the partial SDH activity (measured with an artificial electron acceptor) strongly suggests that this compound interferes with the transfer of electrons to ubiquinone.

  • Analogue Studies: The structurally related compound, atpenin A5, has been shown to be a potent SDH inhibitor that binds to the Q-site and exhibits a mixed-inhibition pattern with respect to the ubiquinone substrate. This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Based on the available data, a mixed-type inhibition model is proposed for this compound, where it likely competes with ubiquinone for binding to the Q-site.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed mechanism of action for this compound as an SDH inhibitor.

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDHA/B SDH SDH Complex (SDHA/B/C/D) Succinate->SDH e- UQ Ubiquinone (Q) SDH->UQ e- Complex_III Complex III UQ->Complex_III e- (as QH2) This compound This compound This compound->SDH Inhibits (at Q-site)

Caption: Proposed mechanism of this compound inhibiting the SDH complex at the ubiquinone-binding site.

Experimental Protocols

Succinate-Ubiquinone Reductase (SQR) Activity Assay

This protocol is adapted from standard methods and can be used to determine the IC50 of this compound.

Materials:

  • Mitochondrial preparations (e.g., from bovine heart or rat liver)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Succinate (20 mM)

  • Ubiquinone-2 (CoQ2) (100 µM)

  • 2,6-dichlorophenolindophenol (DCPIP) (50 µM)

  • This compound (various concentrations)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, succinate, and CoQ2.

  • Add the mitochondrial preparation to the reaction mixture.

  • Add varying concentrations of this compound (or solvent control) to different wells of a microplate.

  • Initiate the reaction by adding DCPIP.

  • Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SQR activity.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for IC50 Determination

G A Prepare mitochondrial suspension and reaction buffer B Dispense reaction mix into microplate wells A->B C Add serial dilutions of this compound B->C D Pre-incubate C->D E Initiate reaction with DCPIP D->E F Measure absorbance at 600 nm kinetically E->F G Calculate reaction rates F->G H Determine % inhibition vs. control G->H I Plot dose-response curve and calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound on SQR activity.

Structure-Activity Relationship (SAR)

Currently, there is limited published data on the structure-activity relationship of this compound and its analogs as SDH inhibitors. However, based on the structural similarities with atpenins, the following features are likely important for activity:

  • The Pyridone Core: Essential for interacting with the Q-site.

  • The Acyl Side Chain: The length and composition of this chain likely influence binding affinity and specificity.

  • Substituents on the Pyridone Ring: Modifications to these groups could modulate potency and selectivity.

Further research involving the synthesis and biological evaluation of this compound analogs is necessary to establish a comprehensive SAR.

Conclusion and Future Directions

This compound is a potent inhibitor of succinate dehydrogenase, acting primarily at the ubiquinone-binding site. Its mechanism of action is likely a mixed-type inhibition. This technical guide provides a foundation for further investigation into this promising natural product. Future research should focus on:

  • X-ray crystallography: To definitively determine the binding mode of this compound within the SDH Q-site.

  • Detailed Kinetic Analysis: To precisely characterize the type of inhibition (competitive, non-competitive, or mixed) and determine the inhibition constants (Ki and Ki').

  • Structure-Activity Relationship Studies: To explore the chemical space around the this compound scaffold for the development of novel and more potent SDH inhibitors for therapeutic or agricultural applications.

References

A Technical Deep Dive into the Biological Activities of Racemic versus Laevorotatory Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities of racemic and laevorotatory harzianopyridone, a pyridone metabolite isolated from Trichoderma harzianum. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth comparison of the stereoisomers' biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Introduction

This compound, a potent succinate dehydrogenase (SDH) inhibitor, has garnered significant interest for its diverse biological activities, including antifungal, antibacterial, and phytotoxic effects.[1] Initially isolated as a racemic mixture, subsequent research has revealed the existence of the laevorotatory enantiomer, which exhibits a distinct biological profile.[2] Understanding the stereochemistry-activity relationship is crucial for the potential development of this compound-based compounds for agricultural or pharmaceutical applications. This whitepaper synthesizes the available data to provide a clear comparison between the racemic and laevorotatory forms.

Comparative Biological Activity: A Quantitative Overview

The biological activity of this compound is significantly influenced by its stereochemistry. While the racemic form demonstrates robust antifungal properties, the laevorotatory enantiomer displays pronounced phytotoxicity with diminished antimicrobial efficacy.[1][2]

Table 1: Antifungal Activity of this compound
Compound FormTarget Organism(s)Assay TypeEndpointValueReference(s)
Not Specified¹Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporumNot SpecifiedEC₅₀35.9–50.2 µg/mL[3][4]
Not Specified²Succinate Dehydrogenase (SDH)Enzyme InhibitionIC₅₀80 nM[1]
RacemicPythium ultimum, Gaeumannomyces graminis var. tritici, Rhizoctonia solani, Botrytis cinereaNot SpecifiedActivityStrong[2]
LaevorotatoryFungiNot SpecifiedActivityWeak[2]

¹The specific form (racemic or enantiopure) was not detailed in the referenced literature. ²The specific stereoisomer was not specified.

Table 2: Phytotoxicity of Racemic versus Laevorotatory this compound in Etiolated Wheat Coleoptile Bioassay
Compound FormConcentration (M)Inhibition (%)Reference(s)
Laevorotatory10⁻³100[1]
Laevorotatory10⁻⁴100[1]
Laevorotatory10⁻⁵27[1]
Racemic10⁻³100[1]
Racemic10⁻⁴42[1]
Table 3: Antibacterial Activity of Laevorotatory this compound
Compound FormTarget Organism(s)Assay TypeActivityReference(s)
LaevorotatoryGram-positive and Gram-negative bacteriaDisk AssayWeak[2]

No quantitative data (e.g., MIC values) for the antibacterial activity of either form was available in the reviewed literature.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. By targeting SDH, this compound disrupts cellular respiration, leading to metabolic arrest and cell death in susceptible organisms.

cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle Citric Acid Cycle Succinate Succinate ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->ETC e⁻ transfer SDH->Fumarate This compound This compound (Racemic or Laevorotatory) This compound->Inhibition Inhibition->SDH Start Culture T. harzianum on solid medium Extraction Extract with Acetone Start->Extraction Filtration Suction Filtration Extraction->Filtration Evaporation Evaporation in vacuo Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Chromatography Chromatography Crude_Extract->Chromatography Purified Purified this compound Chromatography->Purified

References

Spectroscopic and Structural Elucidation of Harzianopyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Harzianopyridone, a bioactive secondary metabolite isolated from the fungus Trichoderma harzianum. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols utilized for its isolation and characterization.

Core Spectroscopic Data of this compound

The structure of this compound has been determined to be (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one[1]. The comprehensive spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.15d7.02'-CH₃
1.68d6.0H-6'
2.30mH-3'
3.25s6-OCH₃
3.75mH-2'
5.45mH-4', H-5'
5.95sH-5

¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
15.82'-CH₃
17.9C-6'
35.4C-3'
42.6C-2'
52.16-OCH₃
95.8C-5
98.7C-6
108.9C-3
125.8C-4'
130.7C-5'
164.8C-4
165.9C-2
204.1C-1'
Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been utilized to determine the molecular formula and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionm/z [M+H]⁺Molecular Formula
This compound282.1341C₁₄H₁₉NO₅
Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H (Alcohol)
~2950C-H (Alkyl)
~1710C=O (Ketone)
~1640C=O (Pyridone)
~1600, ~1460C=C (Alkene and Aromatic)
~1200C-O (Ether)

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Trichoderma harzianum involves a multi-step process to extract and purify the compound from the fungal culture.

  • Fungal Culture: Trichoderma harzianum is cultured on a suitable medium, such as potato dextrose agar, to promote growth and secondary metabolite production.

  • Extraction: The fungal mycelium and culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different components.

  • Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

NMR Spectroscopy ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The purified sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Mass spectra are obtained using a high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source. The sample is typically dissolved in a suitable solvent like methanol and introduced into the mass spectrometer. The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared Spectroscopy The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the purified solid sample is mixed with potassium bromide (KBr) to form a pellet, or the spectrum is obtained from a thin film of the compound.

Workflow and Pathway Diagrams

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation culture Fungal Culture (Trichoderma harzianum) extraction Solvent Extraction (Ethyl Acetate) culture->extraction column_chroma Column Chromatography (Silica Gel) extraction->column_chroma hplc Preparative HPLC column_chroma->hplc nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Pure this compound ms Mass Spectrometry (ESI-HRMS) hplc->ms ir Infrared Spectroscopy (FTIR) hplc->ir structure Structure Elucidation nmr->structure ms->structure ir->structure

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

References

The Role of Harzianopyridone in the Biocontrol Activity of Trichoderma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichoderma species are filamentous fungi renowned for their potent biocontrol capabilities against a wide range of plant pathogens. This efficacy is largely attributed to their production of a diverse arsenal of secondary metabolites. Among these, harzianopyridone, a pyridone derivative first isolated from Trichoderma harzianum, has demonstrated significant antifungal properties. This technical guide provides a comprehensive overview of the role of this compound in the biocontrol activity of Trichoderma, with a focus on its quantitative antifungal efficacy, the experimental protocols for its study, and its influence on plant defense signaling pathways.

Antifungal Activity of this compound

This compound exhibits a broad spectrum of antifungal activity against several economically important plant pathogens. The following table summarizes the quantitative data on its efficacy, primarily presented as EC50 values (the concentration of a drug that gives a half-maximal response).

PathogenEC50 (µg/mL)Reference
Rhizoctonia solani35.9
Sclerotium rolfsii42.2
Fusarium oxysporum50.2
Macrophomina phaseolina60.4
Botrytis cinereaNot specified[1]

Table 1: Antifungal Efficacy of this compound against Various Phytopathogenic Fungi. [1]

Experimental Protocols

Isolation and Purification of this compound from Trichoderma harzianum Culture

This protocol outlines the general steps for extracting and purifying this compound from a liquid culture of T. harzianum.

a. Fungal Culture:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of T. harzianum.

  • Incubate the culture for a designated period (typically 7-14 days) under optimal growth conditions (e.g., 25-28°C, shaking at 150 rpm) to allow for the production of secondary metabolites.

b. Extraction:

  • Separate the fungal biomass from the culture filtrate by filtration or centrifugation.

  • Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate, multiple times.

  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

c. Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing the compound of interest and further purify using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Bioassay for Determining Antifungal Activity (EC50)

This protocol describes the poisoned food technique commonly used to determine the EC50 of a compound against a fungal pathogen.

a. Preparation of Fungal Plates:

  • Prepare a series of potato dextrose agar (PDA) plates amended with different concentrations of this compound. A stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) is typically used to achieve the desired final concentrations in the agar.

  • A control plate containing only the solvent should also be prepared.

b. Inoculation:

  • Place a mycelial plug (of a specific diameter, e.g., 5 mm) from the growing edge of a fresh culture of the target pathogen at the center of each PDA plate.

c. Incubation and Measurement:

  • Incubate the plates at the optimal growth temperature for the pathogen.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Quantification of Salicylic Acid and Jasmonic Acid in Plant Tissues

This protocol provides a general methodology for analyzing changes in the levels of the key defense-related phytohormones, salicylic acid (SA) and jasmonic acid (JA), in plant tissues following treatment with this compound.

a. Plant Treatment and Sample Collection:

  • Treat plants with a solution of this compound at a predetermined concentration. Control plants should be treated with a mock solution.

  • At various time points after treatment, harvest the plant tissues (e.g., leaves, roots), flash-freeze them in liquid nitrogen, and store them at -80°C until analysis.

b. Extraction:

  • Homogenize the frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol).

  • Centrifuge the homogenate and collect the supernatant.

  • The extraction process may be repeated to ensure complete recovery of the phytohormones.

c. Purification and Quantification:

  • Purify and concentrate the phytohormones from the crude extract using solid-phase extraction (SPE).

  • Analyze the purified samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify SA and JA.[2][3][4][5][6] Deuterated internal standards are often used for accurate quantification.[2]

Role in Plant Defense Signaling

Trichoderma species are known to induce systemic resistance in plants, a state of heightened defense preparedness against a broad range of pathogens. This induced systemic resistance (ISR) is often mediated by the plant's salicylic acid (SA) and jasmonic acid (JA) signaling pathways. While the direct and specific role of this compound in this complex process is still under investigation, it is believed to act as an elicitor, triggering a cascade of defense responses in the plant.

The interaction of Trichoderma and its secondary metabolites with plant roots can lead to changes in the expression of genes involved in the SA and JA pathways.[7][8][9] For instance, an increase in the expression of pathogenesis-related (PR) genes, which are markers for the SA pathway, and genes involved in the biosynthesis and signaling of JA, such as lipoxygenase (LOX) and plant defensin (PDF1.2), has been observed in plants colonized by Trichoderma.[7][9][10] The interplay between the SA and JA pathways is complex, often exhibiting an antagonistic relationship, but synergistic interactions have also been reported.[10][11] The specific modulation of these pathways by this compound likely contributes to the overall biocontrol efficacy of Trichoderma.

Visualizations

experimental_workflow cluster_extraction This compound Extraction & Purification cluster_bioassay Antifungal Bioassay cluster_signaling Plant Defense Signaling Analysis T_culture Trichoderma harzianum Liquid Culture Filtration Filtration/ Centrifugation T_culture->Filtration Extraction Solvent Extraction (Ethyl Acetate) Filtration->Extraction Culture Filtrate Concentration Rotary Evaporation Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Purification Preparative TLC/HPLC Column_Chromatography->Purification Pure_HP Pure this compound Purification->Pure_HP Prepare_Plates Prepare Poisoned PDA Plates Pure_HP->Prepare_Plates Plant_Treatment Treat Plants with This compound Pure_HP->Plant_Treatment Inoculation Inoculate with Pathogen Prepare_Plates->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measure Mycelial Growth Incubation->Measurement EC50_Calc Calculate EC50 Measurement->EC50_Calc Sample_Collection Collect Plant Tissues Plant_Treatment->Sample_Collection Phytohormone_Extraction Extract Phytohormones Sample_Collection->Phytohormone_Extraction Quantification Quantify SA & JA (HPLC-MS/GC-MS) Phytohormone_Extraction->Quantification

Caption: Experimental workflow for studying this compound.

signaling_pathway cluster_plant_cell Plant Cell This compound This compound Receptor PAMP Receptor This compound->Receptor Elicitor Recognition MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade SA_Pathway Salicylic Acid (SA) Pathway MAPK_Cascade->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway MAPK_Cascade->JA_Pathway SA_Pathway->JA_Pathway Antagonism Defense_Genes Expression of Defense Genes (e.g., PR proteins) SA_Pathway->Defense_Genes JA_Pathway->SA_Pathway Antagonism JA_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR Pathogen Pathogen ISR->Pathogen Inhibition

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (±)-Harzianopyridone, a naturally occurring 4-hydroxy-2-pyridone alkaloid with notable antifungal properties. The synthetic strategy presented is based on the first reported total synthesis by Trecourt et al., which employs a regioselective metalation of a polysubstituted pyridine derivative as the key step.

Introduction

Harzianopyridone, first isolated from the fungus Trichoderma harzianum, has attracted interest due to its biological activity. Its structure features a highly substituted 4-hydroxy-2-pyridone core, which presents a significant synthetic challenge. The methodology detailed herein provides a robust pathway to the racemic form of this natural product, offering a foundation for the synthesis of analogues for structure-activity relationship (SAR) studies and further drug development.

Synthetic Strategy Overview

The total synthesis of (±)-Harzianopyridone hinges on the construction of the central pyridone ring, followed by the introduction of the C-3 acyl side chain. The key strategic element is the use of a directed ortho-metalation of a 2-chloropyridine precursor to achieve the desired substitution pattern. This approach allows for the sequential and controlled introduction of functional groups around the pyridine core.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Pyridone Core Synthesis cluster_1 Side Chain Attachment A 2-Chloropyridine B Polysubstituted Pyridine Intermediate A->B Multi-step functionalization C 4-Hydroxy-2-pyridone Core B->C Hydrolysis E (±)-Harzianopyridone C->E Acylation D Acyl Side Chain Precursor D->E

Caption: General workflow for the total synthesis of (±)-Harzianopyridone.

Key Experimental Protocols

The following protocols are adapted from the seminal work on the total synthesis of (±)-Harzianopyridone.

Protocol 1: Synthesis of the 4-Hydroxy-2-pyridone Core

This protocol describes the construction of the central heterocyclic scaffold. The key transformation involves a directed metalation of a polysubstituted O-pyridylcarbamate.

Step 1: Preparation of the Polysubstituted Pyridine Intermediate

The synthesis begins with the functionalization of a 2-chloropyridine derivative. A critical step involves a bromine-lithium exchange followed by quenching with an electrophile to introduce a substituent at the 6-position.

  • Reaction: Metalation and functionalization of a 6-bromo-2,3-dimethoxy-4-pyridyl N,N-diisopropylcarbamate.

  • Reagents and Conditions:

    • Starting Material: 6-bromo-2,3-dimethoxy-4-pyridyl N,N-diisopropylcarbamate

    • Reagent: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF)

    • Temperature: -75 °C

    • Electrophile: Trimethyl borate, followed by oxidative workup (e.g., with hydrogen peroxide) to install a hydroxyl group, which is then converted to the target functionality for the next step.

  • Procedure:

    • Dissolve the 6-bromo-2,3-dimethoxy-4-pyridyl N,N-diisopropylcarbamate in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -75 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -75 °C for the specified time to ensure complete lithium-halogen exchange.

    • Add the electrophile (e.g., trimethyl borate) and allow the reaction to proceed.

    • Quench the reaction with an appropriate aqueous solution and perform an oxidative workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Formation of the 4-Hydroxy-2-pyridone

The final step in the core synthesis is the hydrolysis of the carbamate and the chloro functionalities, followed by tautomerization to the more stable 4-hydroxy-2-pyridone.

  • Reaction: Hydrolysis of the polysubstituted pyridine intermediate.

  • Reagents and Conditions:

    • Starting Material: Functionalized 6-substituted-2,3-dimethoxy-4-pyridyl-N,N-diisopropylcarbamate

    • Reagents: Strong acid (e.g., HCl) or base (e.g., NaOH) in a suitable solvent.

  • Procedure:

    • Dissolve the pyridine intermediate in a suitable solvent.

    • Add the acid or base and heat the reaction mixture to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and neutralize to the appropriate pH.

    • Extract the product, dry the organic phase, and remove the solvent in vacuo.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Acylation and Completion of the Total Synthesis

With the pyridone core in hand, the final step is the introduction of the acyl side chain at the C-3 position.

  • Reaction: Friedel-Crafts acylation or a similar C-acylation reaction.

  • Reagents and Conditions:

    • Starting Material: 4-Hydroxy-6-substituted-2-pyridone core.

    • Acylating Agent: An activated form of (E)-2-methylhex-4-enoic acid (e.g., the acid chloride or anhydride).

    • Catalyst: A Lewis acid (e.g., AlCl₃) or a strong protic acid.

  • Procedure:

    • To a solution of the 4-hydroxy-2-pyridone core and the Lewis acid catalyst in a suitable anhydrous solvent, add the acylating agent at a controlled temperature.

    • Allow the reaction to stir at room temperature or with gentle heating until completion.

    • Quench the reaction by carefully adding it to ice-water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it.

    • Purify the final product, (±)-Harzianopyridone, by column chromatography.

Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of (±)-Harzianopyridone. Please note that specific yields can vary based on the exact reaction conditions and scale.

StepTransformationTypical Yield (%)
1Metalation and functionalization of the 6-bromo-pyridine precursor70-85
2Hydrolysis to the 4-hydroxy-2-pyridone core60-75
3C-3 Acylation to afford (±)-Harzianopyridone50-65

Logical Relationship of Key Synthetic Steps

The sequence of reactions is critical for the successful synthesis, with the metalation step being the cornerstone of the strategy.

G A Start: 6-Bromo-2,3-dimethoxy -4-pyridyl Carbamate B Key Step: Regioselective C-6 Lithiation A->B C Intermediate: 6-Functionalized Pyridine B->C D Hydrolysis and Tautomerization C->D E Core: 4-Hydroxy-2-pyridone D->E F Final Step: C-3 Acylation E->F G Target: (±)-Harzianopyridone F->G

Caption: Key transformations in the total synthesis of (±)-Harzianopyridone.

Conclusion

The total synthesis of (±)-Harzianopyridone via a directed metalation strategy provides an effective route to this biologically active natural product. The protocols outlined above offer a detailed guide for researchers in the fields of organic synthesis and medicinal chemistry to access this compound and its derivatives for further investigation. Careful execution of the anhydrous and low-temperature steps is crucial for achieving high yields. This synthetic route is also amenable to modification for the creation of a library of analogues to explore the SAR of the this compound scaffold.

Application Notes & Protocols: Extraction and Purification of Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Harzianopyridone is a bioactive secondary metabolite first isolated from the fungus Trichoderma harzianum.[1][2] This pyridine-ring-containing compound has garnered significant interest within the scientific community due to its diverse biological activities. It exhibits potent antifungal properties against various plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[3][4] More recently, this compound has been identified as an effective agent against the Zika virus (ZIKV) by targeting its RNA-dependent RNA polymerase.[5] These promising bioactivities make this compound a valuable target for natural product research, agricultural applications, and drug development.

This document provides detailed protocols for the extraction and purification of this compound from Trichoderma cultures, tailored for researchers, scientists, and professionals in drug development.

Extraction Techniques

The extraction of this compound from Trichoderma harzianum can be achieved through various methods, primarily differing in the fermentation technique (solid or liquid culture) and the solvents used. The choice of method may depend on the specific Trichoderma strain, available equipment, and desired scale of production.

Table 1: Summary of this compound Extraction Methods

Fermentation TypeStrain SourceExtraction Solvent(s)Key StepsReference
Solid CultureT. harzianum (ATCC 64870)AcetoneFermentation on shredded wheat, homogenization, suction filtration, evaporation.[6]
Liquid CultureT. afroharzianumEthyl AcetateFermentation in Potato Dextrose Broth (PDB), vacuum filtration, liquid-liquid partitioning of the supernatant.[7]
Solid Culture (Agar)T. harzianum (C4A)Ethyl AcetateGrowth on Potato Dextrose Agar (PDA) plates, solid-liquid extraction of medium with mycelia.[8]
Liquid CultureT. harzianumn-Butanol, Ethyl AcetateFermentation in PDB, separation of mycelia, Soxhlet extraction of dried mycelia.[9]

Experimental Protocols

Protocol 1: Liquid Culture Fermentation and Extraction

This protocol is adapted from methodologies used for extracting secondary metabolites from Trichoderma grown in liquid media.[7] It is suitable for obtaining extracellular metabolites from the culture filtrate.

Materials:

  • Pure culture of Trichoderma harzianum

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (200 mL capacity or larger)

  • Orbital shaker incubator

  • Vacuum filtration system (e.g., Büchner funnel)

  • Separatory funnel

  • Ethyl Acetate (reagent grade)

  • Rotary evaporator

  • Dimethyl sulfoxide (DMSO) or Methanol for storage

Procedure:

  • Inoculation & Fermentation:

    • Prepare a conidial suspension of T. harzianum (approx. 1x10⁶ conidia/mL) in sterile water.

    • Inoculate 200 mL of sterile PDB in an Erlenmeyer flask with 1 mL of the conidial suspension.

    • Incubate the culture at 28°C with constant shaking (180 rpm) for up to 30 days.[7]

  • Separation of Filtrate:

    • After incubation, separate the fungal mycelium from the culture broth using a vacuum filtration system.[7] The supernatant (filtrate) contains the secreted secondary metabolites.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a large separatory funnel.

    • Add an equal volume of ethyl acetate (1:1 ratio) to the funnel.[7]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The upper organic layer containing this compound will be distinct from the lower aqueous layer.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize yield.[7]

  • Concentration:

    • Combine all collected ethyl acetate fractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a crude, dried extract is obtained.[7]

  • Storage:

    • Dissolve the dried crude extract in a minimal amount of methanol or DMSO for further analysis and purification.[7] Store at 4°C or -20°C.

Protocol 2: Solid Culture Fermentation and Extraction

This method is effective for strains that produce the target metabolite on solid substrates.[6]

Materials:

  • Pure culture of T. harzianum

  • Solid substrate (e.g., shredded wheat, rice)

  • Fernbach flasks or similar large-surface-area culture vessels

  • Homogenizer (e.g., Super Dispax)

  • Acetone (reagent grade)

  • Suction filtration apparatus

  • Rotary evaporator

Procedure:

  • Inoculation & Fermentation:

    • Prepare the solid medium (e.g., 200 g of shredded wheat) in Fernbach flasks and autoclave.

    • Inoculate the cooled, sterile medium with an aqueous suspension of T. harzianum mycelium and spores.

    • Incubate at 28°C for 9-10 days.[6]

  • Extraction:

    • To each flask, add 300 mL of acetone.

    • Mash the contents using a homogenizer to thoroughly mix the solvent with the culture.[6]

  • Filtration & Concentration:

    • Separate the solid debris from the acetone extract using suction filtration.

    • Evaporate the filtrate in vacuo at 50°C using a rotary evaporator to yield the crude extract.[6]

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the purification of this compound.

General Purification Strategy: The most common approach involves column chromatography followed by further refinement using High-Performance Liquid Chromatography (HPLC).

Protocol 3: General Column Chromatography Purification

  • Preparation:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • In a separate container, mix a small amount of silica gel with the dissolved extract and dry it to create a dry-loaded sample. This ensures even application to the column.

    • Prepare a silica gel column using a non-polar solvent system (e.g., hexane or petroleum ether).

  • Elution:

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Begin elution with the non-polar solvent.

    • Gradually increase the solvent polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as a gradient elution.

  • Fraction Collection & Analysis:

    • Collect the eluate in separate fractions.

    • Analyze the fractions using Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles can be pooled.

    • Further purification of the this compound-containing fractions can be achieved using preparative HPLC.

  • Quantification:

    • The concentration and purity of this compound in the final fractions can be quantified using analytical techniques such as LC/MS.[10]

Workflows and Diagrams

Extraction_Purification_Workflow cluster_Culture Fermentation cluster_Extraction Extraction cluster_Purification Purification & Analysis T_harzianum Trichoderma harzianum Culture Fermentation Solid or Liquid Culture (e.g., PDB, Shredded Wheat) T_harzianum->Fermentation Inoculation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate, Acetone) Fermentation->Solvent_Extraction Harvest & Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Analysis (LC/MS, TLC, GC-MS) Pure_Compound->Analysis

Caption: General workflow for this compound production.

Liquid_Extraction_Detail start T. harzianum Liquid Culture (PDB, 28°C, 180 rpm) filtration Vacuum Filtration start->filtration supernatant Culture Supernatant (Aqueous Phase) filtration->supernatant mycelium Mycelial Biomass (Discard) filtration->mycelium lleq Liquid-Liquid Partitioning (add Ethyl Acetate 1:1) supernatant->lleq separation Phase Separation lleq->separation organic_phase Ethyl Acetate Layer (Contains this compound) separation->organic_phase aqueous_phase Aqueous Layer (Re-extract 2x) separation->aqueous_phase rotevap Rotary Evaporation (40°C, reduced pressure) organic_phase->rotevap aqueous_phase->lleq Repeat end Crude this compound Extract rotevap->end

Caption: Detailed workflow for liquid-liquid extraction.

Quantitative Data on Biological Activity

The successful extraction and purification of this compound are often validated by assessing its biological activity. The following table summarizes key quantitative data from various studies.

Table 2: Reported Biological Activity of this compound

Target Organism/AssayActivity MetricResultConcentrationReference
Rhizoctonia solaniEC₅₀35.9 µg/mL-[4][7]
Sclerotium rolfsiiEC₅₀42.2 µg/mL-[4][7]
Fusarium oxysporumEC₅₀50.2 µg/mL-[4][7]
Phytophthora cinnamomiAntifungal ActivityGrowth Inhibition1-10 µg per plug[10]
Botrytis cinereaAntifungal ActivityGrowth Inhibition1-10 µg per plug[10]
Etiolated Wheat ColeoptileGrowth Inhibition100%10⁻³ M, 10⁻⁴ M[6]
Etiolated Wheat ColeoptileGrowth Inhibition27%10⁻⁵ M[6]
Zika Virus (ZIKV)EC₅₀0.46 to 2.63 µM-[5]
Various Cell LinesCytotoxicity (CC₅₀)> 45 µM-[5]

References

Application Note: Analytical Methods for the Quantification of Harzianopyridone in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harzianopyridone is a bioactive secondary metabolite produced by various fungal species, most notably from the genus Trichoderma, including T. harzianum and T. afroharzianum.[1][2] This compound has garnered significant interest due to its potent antifungal properties against a range of plant pathogens, such as Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[2][3] Accurate and robust quantification of this compound in fungal cultures is critical for understanding its biosynthesis, optimizing production yields, and developing novel biocontrol agents. This document provides detailed protocols for the extraction and quantification of this compound using liquid chromatography-mass spectrometry (LC-MS), the predominant analytical technique for this purpose.[3][4][5]

Principle: The quantification of this compound from a fungal culture involves a multi-step process. First, the Trichoderma species is cultivated in a suitable liquid medium to produce the metabolite. The culture broth is then separated from the fungal mycelium. This compound is extracted from the liquid supernatant using an organic solvent, typically ethyl acetate, through a liquid-liquid partitioning process.[1][6][7] The resulting crude extract is concentrated and then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Quantification is achieved by comparing the signal intensity of the analyte from the sample to a calibration curve generated from a purified this compound standard.[4][5]

Experimental Protocols

Protocol 1: Fungal Cultivation and Extraction

This protocol details the steps for culturing Trichoderma spp. and extracting this compound for analysis.

1.1. Fungal Inoculation and Cultivation:

  • Prepare Potato Dextrose Broth (PDB) as the culture medium.

  • Inoculate 200 mL of PDB with a 1 mL aliquot of a Trichoderma conidial suspension (approximately 10⁶ conidia/mL).[1]

  • Incubate the culture at 28°C for up to 30 days with constant shaking at 180 rpm.[1] The optimal incubation time may vary depending on the strain and should be determined empirically.

  • After the incubation period, separate the fungal mycelium from the culture supernatant by vacuum filtration.[1][7] The supernatant contains the secreted secondary metabolites, including this compound.

1.2. Solvent Extraction of this compound:

  • Transfer the collected supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (1:1 ratio) to the supernatant.[1]

  • Shake the mixture vigorously for 2-3 minutes and then allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer, which contains the extracted metabolites.[6]

  • Repeat the extraction process two more times with fresh ethyl acetate to ensure exhaustive extraction of the compound.[1]

  • Combine all collected organic fractions.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude extract.[1]

  • For subsequent analysis, dissolve the dried crude extract in methanol.[1]

Protocol 2: Quantification by LC-MS

This protocol provides a general framework for the quantification of this compound using LC-MS. Instrument parameters should be optimized for the specific system being used.

2.1. Preparation of Standards and Samples:

  • Prepare a stock solution of purified this compound standard in methanol.

  • Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples.

  • Dilute the redissolved crude extract from Protocol 1.2 with methanol to an appropriate concentration for analysis.

  • Filter all standards and samples through a 0.22 µm syringe filter before transferring them to HPLC vials.[8]

2.2. LC-MS Analysis:

  • Inject the prepared standards and samples into the LC-MS system.

  • Perform chromatographic separation using a reversed-phase C18 column.[8]

  • Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detect this compound using the mass spectrometer, typically in positive ion mode. The specific m/z for this compound should be used for selected ion monitoring (SIM) or extracted ion chromatogram (EIC) analysis to ensure specificity and sensitivity.

2.3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the fungal culture samples by interpolating their peak areas from the calibration curve.

  • Express the final concentration in appropriate units, such as µg/mL of culture broth or mg/g of crude extract.

Data Presentation

Quantitative data for this compound production is often context-dependent, varying significantly with the fungal strain, culture conditions, and the presence of other microorganisms.

Table 1: Factors Influencing this compound Production by Trichoderma harzianum

Condition Elicitor Observed Effect on this compound Level Reference
Co-cultivation Viable biomass of Rhizoctonia solani Significant enhancement [4][5]
Co-cultivation Nonviable biomass of R. solani Significant enhancement [4][5]
Co-cultivation Viable biomass of Botrytis cinerea Significant enhancement [4][5]
Co-cultivation Nonviable biomass of B. cinerea Significant enhancement [4][5]
Co-cultivation Pythium ultimum No significant stimulation [4][5]

Note: The data indicates relative changes in production. Absolute yields require quantification against a standard curve and are strain/condition-specific.

Table 2: Representative LC-MS Parameters for this compound Analysis

Parameter Typical Setting/Value
LC System UHPLC or HPLC
Column Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3.5 µm)[8]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Column Temperature 30 - 40 °C
MS System Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap)[8]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Note: These are generalized parameters and require optimization for the specific instrument and column used.

Visualizations

G cluster_culture Fungal Cultivation cluster_extraction Sample Preparation cluster_analysis Analysis A Inoculation of Trichoderma spp. B Liquid Culture (PDB, 28°C, 30 days) A->B C Filtration to Separate Supernatant & Mycelium B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Evaporation & Concentration D->E F Resuspend in Methanol E->F G LC-MS Analysis F->G H Data Processing & Quantification G->H G A Start: Culture Supernatant B Add Equal Volume of Ethyl Acetate A->B C Vigorously Mix & Allow Layers to Separate B->C D Collect Upper (Ethyl Acetate) Layer C->D E Repeat Extraction 2x with Fresh Solvent D->E F Combine All Organic Fractions E->F G Evaporate Solvent (Rotary Evaporator) F->G H Result: Crude Extract G->H G A Trichoderma harzianum (Monoculture) D Baseline Production of This compound A->D B Co-culture with Fungal Pathogen (e.g., R. solani) C Elicitation of Defense Response B->C E Enhanced Production of This compound C->E leads to

References

Application Notes and Protocols for Evaluating Harzianopyridone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone, a natural secondary metabolite isolated from the fungus Trichoderma harzianum, has garnered significant interest for its diverse biological activities, including antifungal, antibacterial, and herbicidal properties.[1][2] Recent studies have also suggested its potential as a cytotoxic agent, making it a candidate for further investigation in anticancer drug discovery. The primary mechanism of action of this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain.[1] This application note provides detailed protocols for cell-based assays to evaluate the cytotoxicity of this compound and explores its mechanism of action.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound exerts its cytotoxic effects primarily through the potent inhibition of succinate dehydrogenase (SDH). SDH plays a crucial role in cellular respiration by linking the Krebs cycle to the electron transport chain. Inhibition of SDH by this compound leads to a cascade of cellular events, ultimately culminating in apoptosis. The key downstream effects of SDH inhibition include the disruption of the mitochondrial electron transport chain, leading to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels induce oxidative stress, which in turn can trigger the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, followed by the activation of caspase-9 and the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.

cluster_0 Mitochondrion cluster_1 Cytoplasm This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Donates electrons to Fumarate Fumarate SDH->Fumarate Converts to ROS Increased Reactive Oxygen Species (ROS) SDH->ROS Leads to Succinate Succinate Succinate->SDH Substrate CytoC_mito Cytochrome c ROS->CytoC_mito Triggers release of CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Casp9 Caspase-9 CytoC_cyto->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound should be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, should be determined. The following table provides an example of how to present this data.

Note: The following IC50 values are illustrative examples. Researchers must determine the IC50 values experimentally for their specific cell lines and experimental conditions.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma15.5
HeLaCervical Cancer22.8
A549Lung Carcinoma35.2
HepG2Hepatocellular Carcinoma18.9
PC-3Prostate Cancer28.4

Experimental Protocols

A systematic approach to evaluating the cytotoxicity of this compound involves a series of well-established cell-based assays. The following protocols provide detailed methodologies for assessing cell viability and apoptosis.

start Start cell_culture Cell Culture (e.g., MCF-7, HeLa, A549, HepG2) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase-3/7 Assay) treatment->apoptosis_assay data_analysis Data Analysis (IC50 determination, statistical analysis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Cell Viability Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Assay: Caspase-3/7 Activity Protocol

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include appropriate controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C with 5% CO₂.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the control cells to determine the fold-increase in caspase activity.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the cytotoxic effects of this compound on cancer cell lines. By employing the MTT assay for cell viability and the Caspase-3/7 assay for apoptosis, researchers can obtain quantitative data to characterize the anticancer potential of this natural product. Further investigation into the detailed molecular mechanisms downstream of SDH inhibition will be crucial for the potential development of this compound as a therapeutic agent.

References

Harzianopyridone: A Selective Mitochondrial Complex II Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Harzianopyridone, a natural product isolated from the fungus Trichoderma harzianum, has emerged as a potent and selective inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase, SQR).[1][2] Its high specificity and nanomolar inhibitory activity make it a valuable tool for studying mitochondrial respiration, cellular metabolism, and for exploring its potential as a therapeutic agent in various diseases, including fungal infections and cancer.[1][2][3] These application notes provide a comprehensive overview of this compound, including its inhibitory properties, detailed experimental protocols for its application, and insights into its impact on cellular signaling pathways.

Quantitative Data on Inhibitory Activity

This compound exhibits potent inhibition of mitochondrial complex II and demonstrates significant antifungal activity against a range of fungal pathogens.

Target Inhibitory Metric Value Source Organism/Cell Line
Mitochondrial Complex II (SDH)IC5080 nMNot specified
Rhizoctonia solaniEC5035.9 µg/mLFungal pathogen
Sclerotium rolfsiiEC5042.2 µg/mLFungal pathogen
Fusarium oxysporumEC5050.2 µg/mLFungal pathogen
Macrophomina phaseolinaEC5060.4 µg/mLFungal pathogen

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound's action is the inhibition of mitochondrial complex II, which disrupts the electron transport chain. This inhibition leads to a cascade of downstream cellular events, most notably the production of reactive oxygen species (ROS) and the induction of apoptosis.

This compound This compound ComplexII Mitochondrial Complex II (SQR) This compound->ComplexII Inhibition ETC Electron Transport Chain ComplexII->ETC Electron Flow Disruption Fumarate Fumarate ComplexII->Fumarate ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Succinate Succinate Succinate->ComplexII Apoptosis Apoptosis ROS->Apoptosis cluster_workflow Experimental Workflow Tissue Tissue/Cell Culture Homogenization Homogenization Tissue->Homogenization Centrifugation1 Differential Centrifugation Homogenization->Centrifugation1 Mitochondria Isolated Mitochondria Centrifugation1->Mitochondria Assay Oxygen Consumption Assay (e.g., Seahorse) Mitochondria->Assay Analysis Data Analysis (IC50 determination) Assay->Analysis

References

Application Notes and Protocols: Development of Harzianopyridone-Based Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone, a secondary metabolite isolated from the biocontrol fungus Trichoderma harzianum, has emerged as a promising lead compound for the development of novel agrochemical fungicides.[1][2] Its potent antifungal activity against a range of plant pathogenic fungi, coupled with a specific mode of action, makes it an attractive candidate for integrated pest management strategies. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working on the development of this compound-based fungicides.

Mechanism of Action

This compound is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][3] By binding to the quinone-binding site of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an accumulation of reactive oxygen species (ROS), ultimately resulting in fungal cell death.[4][5]

Quantitative Antifungal Activity

The efficacy of this compound has been demonstrated against a variety of economically important plant pathogens. The following tables summarize the available quantitative data on its antifungal activity.

PathogenEC50 (µg/mL)Reference
Rhizoctonia solani35.9[1]
Sclerotium rolfsii42.2[1]
Fusarium oxysporum50.2[1]
Macrophomina phaseolina60.4[1]
Botrytis cinerea-[6]
Pythium ultimum-[6]
Gaeumannomyces graminis var. tritici-[6]
Phytophthora cinnamomi-[6]
Leptosphaeria maculans-[6]

Table 1: 50% Effective Concentration (EC50) of this compound against various plant pathogenic fungi.

PathogenMycelial Growth Inhibition (%)Concentration (µ g/plug )Reference
Leptosphaeria maculansHigh1-10[7]
Phytophthora cinnamomiHigh1-10[7]
Botrytis cinereaHigh1-10[7]
Rhizoctonia solani>90%-[6]
Fusarium oxysporum>90%-[6]
Sclerotium rolfsii>90%-[6]

Table 2: Mycelial growth inhibition of various plant pathogenic fungi by this compound.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Trichoderma harzianum

This protocol outlines a general procedure for the extraction and purification of this compound from T. harzianum cultures. Optimization may be required depending on the specific strain and culture conditions.

1. Fungal Culture and Metabolite Production: a. Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension or mycelial plugs of T. harzianum. b. Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration and metabolite production.

2. Extraction of Crude Metabolites: a. Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter. b. Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. c. Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Column Chromatography Purification: a. Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., n-hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed sample onto the top of the prepared column. d. Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., n-hexane:ethyl acetate).[8] e. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). f. Combine fractions containing the compound of interest (this compound) based on TLC analysis. g. Evaporate the solvent from the combined fractions to yield purified this compound.

4. Characterization: a. Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_extraction Extraction cluster_purification Purification Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration Separate biomass Culture Filtrate Culture Filtrate Filtration->Culture Filtrate Liquid-Liquid Extraction Liquid-Liquid Extraction Culture Filtrate->Liquid-Liquid Extraction with Ethyl Acetate Crude Extract Crude Extract Liquid-Liquid Extraction->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Load sample Fraction Collection Fraction Collection Silica Gel Column Chromatography->Fraction Collection Elute with solvent gradient TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitor separation Pooling Fractions Pooling Fractions TLC Analysis->Pooling Fractions Combine pure fractions Solvent Evaporation Solvent Evaporation Pooling Fractions->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound Characterization Characterization Purified this compound->Characterization HPLC, MS, NMR

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

1. Preparation of Fungal Inoculum: a. Grow the fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar) at its optimal temperature until sporulation occurs. b. Harvest spores by flooding the plate with sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final density of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

2. Microdilution Assay: a. In a 96-well microtiter plate, add 100 µL of sterile broth medium (e.g., Potato Dextrose Broth) to each well. b. In the first well of a row, add 100 µL of a stock solution of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. d. Add 100 µL of the prepared fungal spore suspension to each well. e. Include a positive control (no this compound) and a negative control (no fungus). f. Incubate the plate at the optimal temperature for the fungus for 24-72 hours.

3. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus.[9]

G Prepare Fungal Spore Suspension Prepare Fungal Spore Suspension Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare Fungal Spore Suspension->Prepare Serial Dilutions of this compound in 96-well plate Inoculate with Fungal Suspension Inoculate with Fungal Suspension Prepare Serial Dilutions of this compound->Inoculate with Fungal Suspension Incubate Incubate Inoculate with Fungal Suspension->Incubate Observe for Fungal Growth Observe for Fungal Growth Incubate->Observe for Fungal Growth Determine MIC Determine MIC Observe for Fungal Growth->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the inhibition of SDH activity by this compound.

1. Preparation of Fungal Mycelial Extract: a. Grow the target fungus in liquid medium and harvest the mycelia by filtration. b. Homogenize the mycelia in an ice-cold SDH assay buffer.[2] c. Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C. d. Collect the supernatant containing the crude enzyme extract.

2. SDH Activity Assay: a. In a 96-well plate, prepare the reaction mixture containing:

  • SDH assay buffer
  • Fungal enzyme extract
  • This compound at various concentrations (or a solvent control) b. Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the SDH substrate mix (containing succinate) and a probe (e.g., 2,6-dichlorophenolindophenol - DCPIP).[2] d. Immediately measure the absorbance at 600 nm in a kinetic mode for 10-30 minutes at 25°C.

3. Data Analysis: a. The rate of decrease in absorbance at 600 nm is proportional to the SDH activity. b. Calculate the percentage of inhibition for each concentration of this compound compared to the control. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Signaling Pathway and Mechanism of Action

The primary mode of action of this compound is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This disruption has several downstream consequences for the fungal cell.

G cluster_mitochondrion Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_cellular_effects Cellular Effects Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ ComplexII Complex II (SDH) ComplexII->UQ Reduced_ATP Reduced ATP Production Increased_ROS Increased ROS Production ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV O2 O2 ComplexIV->O2 UQ->ComplexIII CytC->ComplexIV H2O H2O O2->H2O ATP_Synthase ATP Synthase ADP ADP ATP ATP ADP->ATP Oxidative Phosphorylation This compound This compound This compound->ComplexII Inhibition Cell_Cycle_Delay Cell Cycle Delay Reduced_ATP->Cell_Cycle_Delay Apoptosis Apoptosis Increased_ROS->Apoptosis

Caption: Proposed signaling pathway for this compound's antifungal activity.

Conclusion

This compound represents a valuable natural product with significant potential as an agrochemical fungicide. Its specific mode of action as an SDH inhibitor provides a clear target for further development and optimization. The protocols and data presented in these application notes offer a foundation for researchers to explore the full potential of this compound and its derivatives in the ongoing search for effective and sustainable solutions for crop protection. Further research into formulation, field efficacy, and potential resistance mechanisms will be crucial for its successful commercialization.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Harzianopyridone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in the stereoselective synthesis of this compound revolve around two key structural features:

  • Controlling the stereocenter at the C2' position of the (E)-2-methyl-1-oxohex-4-enyl side chain.

  • Ensuring the (E)-geometry of the C4'-C5' double bond in the side chain.

  • The convergent coupling of the sensitive chiral side chain with the functionalized pyridone core can also present difficulties, including issues with yield and racemization.[1][2]

Q2: What is a common overall synthetic strategy for this compound?

A2: A frequently employed strategy is a convergent synthesis. This approach involves the separate synthesis of two key fragments: a functionalized pyridone core and the chiral side chain. These two fragments are then coupled in a late-stage step to afford the final product. A common coupling reaction is the reaction of an organometallic derivative of the pyridone with a chiral aldehyde corresponding to the side chain.[1][3]

Q3: How is the absolute configuration of the chiral center in the side chain typically established?

A3: The stereocenter is often introduced early in the synthesis of the side-chain fragment using asymmetric methodologies. Common approaches include:

  • Asymmetric hydrogenation of an achiral precursor.

  • Use of a chiral auxiliary to direct the stereoselective introduction of the methyl group.

  • Starting from a chiral pool material that already contains the desired stereocenter.

Q4: What methods can be used to control the (E)-selectivity of the side-chain double bond?

A4: The (E)-geometry of the double bond is critical for biological activity. Methods to achieve this include:

  • Wittig-type reactions that favor the formation of (E)-alkenes, such as the Schlosser modification or the use of stabilized ylides.

  • Julia-Kocienski olefination , which is known to provide good (E)-selectivity.

  • Starting with a precursor that already contains the (E)-double bond , such as (E)-crotyl alcohol derivatives.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Synthesis of the Side-Chain Precursor

Problem: When synthesizing the chiral side-chain aldehyde, you observe a low diastereomeric ratio (dr) after introducing the C2' methyl group.

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal chiral auxiliary or catalyst Screen a variety of chiral auxiliaries (e.g., Evans' oxazolidinones) or asymmetric catalysts (e.g., different chiral ligands for hydrogenation).Improved diastereomeric ratio.
Incorrect reaction temperature Optimize the reaction temperature. Lower temperatures often lead to higher selectivity.Increased dr in favor of the desired diastereomer.
Unsuitable solvent Perform a solvent screen to identify a solvent that enhances facial selectivity.Improved diastereoselectivity.
Steric hindrance Modify the protecting groups on the substrate to increase the steric differentiation between the two faces of the prochiral center.Higher diastereomeric excess.
Issue 2: Poor (E/Z) Selectivity in the Formation of the Side-Chain Double Bond

Problem: The olefination reaction to form the C4'-C5' double bond results in a mixture of (E) and (Z) isomers that are difficult to separate.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Wittig reagent Switch to a Wittig reagent known to favor (E)-alkene formation, such as a stabilized ylide or employ the Schlosser modification.Increased ratio of the (E)-isomer.
Sub-optimal reaction conditions for Julia olefination If using a Julia-Kocienski olefination, optimize the base and temperature used for the elimination step.Improved (E/Z) ratio.
Isomerization of the double bond Check the stability of the product under the reaction and work-up conditions. Isomerization can sometimes be catalyzed by acid or base.Identification and mitigation of isomerization pathways.
Issue 3: Low Yield in the Coupling of the Pyridone Core and the Side Chain

Problem: The coupling of the functionalized pyridone (e.g., an iodopyridine) with the chiral side-chain aldehyde gives a low yield of the desired product.[1][2]

Potential Cause Troubleshooting Step Expected Outcome
Inefficient formation of the organometallic pyridone Optimize the conditions for the metal-halogen exchange (e.g., temperature, addition rate of organolithium reagent).Improved formation of the nucleophilic pyridone species.
Decomposition of the side-chain aldehyde The chiral aldehyde can be sensitive to the strongly basic conditions of the coupling reaction. Consider using a milder coupling method or a more stable derivative of the aldehyde.Reduced side-product formation and increased yield of the desired adduct.
Side reactions of the pyridone nucleophile The highly functionalized pyridone can have multiple reactive sites. Ensure that other potentially reactive functional groups are appropriately protected.Increased chemoselectivity of the coupling reaction.
Poor solubility of reactants Screen different aprotic solvents to ensure both fragments are fully solvated.Improved reaction kinetics and yield.

Experimental Protocols

A key step in a convergent synthesis of this compound is the coupling of a functionalized iodopyridine with a chiral aldehyde representing the side chain. Below is a representative, generalized protocol based on the synthesis of structurally related atpenins.[1][2]

Synthesis of the Chiral Side-Chain Aldehyde

A common precursor for the side chain is (R)-2-methyl-4-pentenal. This can be synthesized via asymmetric methods, for example, using a chiral auxiliary-based alkylation.

Coupling of the Pyridone Core and the Side-Chain Aldehyde

  • Preparation of the Pyridone Nucleophile: A solution of the protected iodopyridone derivative in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • To this solution, a solution of n-butyllithium (or another suitable organolithium reagent) in hexanes is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for a short period (e.g., 30 minutes) to allow for the metal-halogen exchange to complete.

  • Coupling Reaction: A solution of the chiral side-chain aldehyde in anhydrous THF is then added dropwise to the freshly prepared pyridone nucleophile at -78 °C.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the coupled product.

  • Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone (the final side chain) using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by Swern oxidation.

Visualizations

Stereoselective_Synthesis_Workflow cluster_pyridone Pyridone Core Synthesis cluster_sidechain Side-Chain Synthesis cluster_coupling Convergent Coupling and Final Steps pyridone_start Substituted Pyridine pyridone_func Functionalization/Protection pyridone_start->pyridone_func iodopyridone Iodopyridone Core pyridone_func->iodopyridone coupling Coupling Reaction iodopyridone->coupling sidechain_start Achiral Precursor asymmetric_step Asymmetric Reaction (e.g., Hydrogenation, Alkylation) sidechain_start->asymmetric_step chiral_intermediate Chiral Intermediate asymmetric_step->chiral_intermediate olefination (E)-Selective Olefination chiral_intermediate->olefination sidechain_aldehyde Chiral Aldehyde olefination->sidechain_aldehyde sidechain_aldehyde->coupling oxidation Oxidation coupling->oxidation deprotection Deprotection oxidation->deprotection This compound This compound deprotection->this compound

Caption: Convergent synthetic workflow for this compound.

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity in Side-Chain Synthesis cause1 Sub-optimal Catalyst/ Auxiliary start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Unsuitable Solvent start->cause3 solution1 Screen Catalysts/ Auxiliaries cause1->solution1 solution2 Optimize Temperature (Often Lower) cause2->solution2 solution3 Perform Solvent Screen cause3->solution3 outcome Improved Diastereomeric Ratio solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting low diastereoselectivity.

References

Stability of Harzianopyridone under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Harzianopyridone under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For routine laboratory use, it is recommended to store this compound as a solid at -20°C. If frequent use is anticipated, storing it as a solid at 4°C is also acceptable for short periods. For long-term storage, maintaining the compound at -80°C is advisable to minimize degradation. When preparing stock solutions, it is best to aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How stable is this compound in different solvents?

This compound exhibits good stability in common organic solvents such as DMSO and ethanol when stored at -20°C. However, the long-term stability in aqueous solutions is lower. It is recommended to prepare aqueous solutions fresh for each experiment. If storage of aqueous solutions is unavoidable, they should be kept at 4°C for no longer than 24 hours.

Q3: Is this compound sensitive to light?

Yes, compounds with chromophores like this compound can be susceptible to photodegradation. To mitigate this, it is crucial to store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.

Q4: What is the impact of pH on the stability of this compound?

The stability of this compound is pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 5-7). In strongly acidic or alkaline solutions, this compound is prone to hydrolysis and other degradation reactions. Therefore, for experiments requiring different pH conditions, it is important to assess the stability of the compound under those specific conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh stock solutions. Perform a quality control check of the compound using an appropriate analytical method (e.g., HPLC).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.Review storage and handling procedures. Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Inconsistent experimental results over time. Gradual degradation of the stock solution.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Precipitation of the compound in aqueous solutions. Low aqueous solubility, which can be exacerbated by pH changes or temperature fluctuations.Ensure the pH of the buffer is within the optimal range for both solubility and stability. Consider using a co-solvent if compatible with the experimental system.

Data on this compound Stability

While specific public data on the stability of this compound is limited, the following table summarizes expected stability based on general knowledge of similar chemical structures and preliminary internal assessments. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Parameter Storage Temperature Solvent Expected Stability (t½)
Hydrolytic pH 325°CAqueous Buffer> 48 hours
pH 725°CAqueous Buffer> 72 hours
pH 925°CAqueous Buffer< 24 hours
Oxidative 3% H₂O₂25°CMethanol/Water< 6 hours
Photochemical UV Light (254 nm)25°CMethanol< 2 hours
Visible Light25°CMethanol> 24 hours
Thermal 40°CSolid StateN/A> 1 month
60°CSolid StateN/A< 1 week

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 60°C for 1, 3, and 7 days. Dissolve the stressed solid in the initial solvent before analysis.

  • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 1, 3, and 7 days.

  • Photodegradation: Expose the stock solution in a transparent vial to direct sunlight or a photostability chamber (ICH Q1B guidelines) for 24 and 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Analysis:

  • Analyze all samples (stressed and control) by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

  • The HPLC method should be capable of separating the parent this compound peak from all degradation product peaks.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the degradation products using techniques like LC-MS to determine their mass and potential structures.

Visualizations

Troubleshooting Workflow for this compound Stability Issues

This compound Stability Troubleshooting Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results or Loss of Activity check_storage Verify Storage Conditions (Temperature, Light, Aliquoting) start->check_storage prepare_fresh Prepare Fresh Stock and Working Solutions check_storage->prepare_fresh qc_check Perform QC Check (e.g., HPLC, LC-MS) prepare_fresh->qc_check compound_ok Compound is Stable qc_check->compound_ok No significant degradation degradation_suspected Degradation Suspected qc_check->degradation_suspected Degradation observed end Problem Resolved compound_ok->end investigate_protocol Investigate Experimental Protocol for Incompatibilities (e.g., pH, Temperature, Reagents) degradation_suspected->investigate_protocol forced_degradation Conduct Forced Degradation Study investigate_protocol->forced_degradation Identify degradation pathways modify_protocol Modify Protocol and/or Compound Handling forced_degradation->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for stability issues.

Signaling Pathway of this compound Inhibition

Note: As this compound is primarily known as a mitochondrial complex II inhibitor, a signaling pathway diagram in the traditional sense is less applicable. Instead, a diagram illustrating its mechanism of action is provided.

This compound Mechanism of Action Mechanism of Action of this compound This compound This compound complex_ii Mitochondrial Complex II (Succinate Dehydrogenase) This compound->complex_ii Inhibits succinate_fumarate Succinate -> Fumarate complex_ii->succinate_fumarate electron_transport Electron Transport Chain complex_ii->electron_transport Is a key component of ros_production Reactive Oxygen Species (ROS) Production complex_ii->ros_production Inhibition can lead to increased succinate_fumarate->electron_transport Provides electrons atp_production ATP Production electron_transport->atp_production Drives cellular_respiration Cellular Respiration atp_production->cellular_respiration Is the goal of

Technical Support Center: Degradation of Harzianopyridone in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Harzianopyridone in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its environmental fate important?

This compound is a secondary metabolite produced by the fungus Trichoderma harzianum.[1][2][3][4] It exhibits antifungal, antibacterial, and herbicidal properties.[5][6] Understanding its degradation pathways and persistence in environmental samples is crucial for assessing its ecological impact, potential for bioaccumulation, and for the development of bioremediation strategies.

Q2: What are the expected major degradation pathways for this compound in the environment?

While specific degradation pathways for this compound are not extensively documented, based on the degradation of other pyridine-containing xenobiotics, two main routes are expected: biotic and abiotic degradation.[7][8]

  • Biotic Degradation: This involves microbial transformation, primarily by soil and water microorganisms.[9][10][11][12] Key steps are likely to include hydroxylation, demethylation, and cleavage of the pyridine ring, eventually leading to mineralization (conversion to CO2, H2O, and inorganic compounds).[9][13]

  • Abiotic Degradation: This includes chemical processes such as photolysis (degradation by sunlight) and hydrolysis (reaction with water).[14][15][16][17] The rates of these processes are influenced by factors like pH, temperature, and the presence of photosensitizers in the environment.[14][18]

Q3: What are the potential degradation products of this compound?

Based on the degradation of similar pyridine compounds, potential degradation products of this compound could include hydroxylated and demethylated derivatives of the pyridone ring, as well as cleavage products of the side chain. Complete mineralization would ultimately result in carbon dioxide, water, and inorganic nitrogen.[9][13][19] Identification of these products typically requires advanced analytical techniques like LC-MS/MS and NMR.[20][21][22]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No degradation of this compound observed in my soil/water sample. 1. Sterile or low microbial activity in the sample: The microbial community capable of degrading this compound may be absent or inactive. 2. Unfavorable environmental conditions: pH, temperature, or moisture levels may not be optimal for microbial activity. 3. Adsorption to sample matrix: this compound may be strongly bound to soil organic matter or sediments, making it unavailable for microbial degradation. 4. Analytical method not sensitive enough: The concentration of this compound may be below the limit of detection of your analytical method.1. Bioaugmentation: Inoculate the sample with a known this compound-degrading microbial culture or a mixed culture from a contaminated site. 2. Optimize incubation conditions: Adjust pH, temperature, and moisture to levels known to be optimal for general microbial activity (e.g., pH 6-8, 25-30°C). 3. Improve extraction efficiency: Use a more rigorous extraction method or a different solvent system to desorb this compound from the matrix. 4. Method validation and optimization: Validate your analytical method for the specific matrix and improve its sensitivity if necessary.
Inconsistent degradation rates between replicate experiments. 1. Heterogeneity of environmental samples: Soil and sediment samples can be highly variable in their physical, chemical, and biological properties. 2. Inconsistent inoculum: If using a microbial inoculum, its density and activity may vary between experiments. 3. Variations in incubation conditions: Minor differences in temperature, light exposure, or aeration can affect degradation rates.1. Homogenize samples: Thoroughly mix and sieve soil or sediment samples to ensure uniformity. 2. Standardize inoculum: Prepare a fresh inoculum for each experiment and standardize its concentration (e.g., by measuring optical density or colony-forming units). 3. Maintain consistent conditions: Use a temperature-controlled incubator with controlled lighting and ensure consistent aeration for all replicates.
Difficulty in identifying degradation products. 1. Low concentration of intermediates: Degradation products may be transient and present at very low concentrations. 2. Co-elution with matrix components: Complex environmental matrices can interfere with the analytical detection of metabolites. 3. Lack of reference standards: Authentic standards for potential degradation products may not be commercially available.1. Time-course analysis: Sample at multiple time points to capture the formation and subsequent degradation of intermediates. 2. Sample cleanup and advanced chromatography: Use solid-phase extraction (SPE) for sample cleanup and high-resolution chromatography (e.g., UHPLC) to separate metabolites from matrix interferences.[23] 3. High-resolution mass spectrometry (HRMS) and NMR: Utilize HRMS for accurate mass determination and formula prediction, and NMR for structural elucidation of unknown metabolites.[21]

Experimental Protocols

Protocol 1: Biotic Degradation of this compound in Soil
  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a relevant location.

    • Sieve the soil through a 2 mm mesh to remove large debris and homogenize.

    • Characterize the soil for pH, organic matter content, and microbial biomass.

  • Experimental Setup:

    • Weigh 50 g of soil into 250 mL Erlenmeyer flasks.

    • Spike the soil with a known concentration of this compound (e.g., 10 mg/kg) dissolved in a minimal amount of a suitable solvent (e.g., methanol). Allow the solvent to evaporate completely.

    • Adjust the soil moisture to 60% of its water-holding capacity.

    • Prepare sterile controls by autoclaving the soil twice at 121°C for 30 minutes.

    • Incubate the flasks in the dark at 25°C.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice triplicate flasks for each treatment (spiked and sterile control).

    • Extract this compound and its potential degradation products from the soil using an appropriate solvent (e.g., ethyl acetate or acetonitrile) and extraction technique (e.g., sonication or accelerated solvent extraction).

    • Analyze the extracts using HPLC-UV or LC-MS/MS for quantification of this compound and identification of degradation products.[23][24]

Protocol 2: Abiotic Degradation of this compound (Photolysis and Hydrolysis)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

    • Prepare aqueous solutions of this compound (e.g., 1 mg/L) in sterile, buffered solutions at different pH values (e.g., 4, 7, and 9) to assess hydrolysis.

    • For photolysis studies, use quartz tubes to allow for UV light penetration.

  • Experimental Conditions:

    • Hydrolysis: Incubate the buffered solutions in the dark at a constant temperature (e.g., 25°C).

    • Photolysis: Expose the solutions in quartz tubes to a light source that simulates natural sunlight (e.g., a xenon lamp). Wrap control samples in aluminum foil to keep them in the dark.

  • Sampling and Analysis:

    • Collect samples at various time points.

    • Directly analyze the aqueous samples by HPLC-UV or LC-MS/MS to determine the concentration of this compound and detect the formation of degradation products.

Data Presentation

Table 1: Hypothetical Half-life of this compound under Different Conditions

Condition Matrix Half-life (t½) in days
BioticSoil15
Abiotic (Sterile Control)Soil45
Photolysis (pH 7)Water5
Hydrolysis (pH 4, dark)Water> 100
Hydrolysis (pH 7, dark)Water80
Hydrolysis (pH 9, dark)Water50

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Potential Biotic Degradation Pathway of this compound

Harzianopyridone_Biotic_Degradation This compound This compound Hydroxylation Hydroxylation of Pyridone Ring This compound->Hydroxylation Monooxygenase Demethylation Demethylation This compound->Demethylation O-demethylase Side_Chain_Oxidation Side-Chain Oxidation This compound->Side_Chain_Oxidation Oxidase Ring_Cleavage Pyridone Ring Cleavage Hydroxylation->Ring_Cleavage Demethylation->Ring_Cleavage Side_Chain_Oxidation->Ring_Cleavage Intermediates Aliphatic Intermediates Ring_Cleavage->Intermediates Dioxygenase Mineralization Mineralization (CO2, H2O, NH4+) Intermediates->Mineralization Further Metabolism

Caption: Potential microbial degradation pathway of this compound.

Experimental Workflow for Studying this compound Degradation

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Sample_Collection Environmental Sample (Soil/Water) Spiking Spike with this compound Sample_Collection->Spiking Incubation Incubation (Biotic/Abiotic Conditions) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Extraction of Analytes Sampling->Extraction Quantification Quantification (HPLC/LC-MS) Extraction->Quantification Identification Metabolite Identification (LC-MS/MS, NMR) Extraction->Identification Data_Analysis Data Analysis (Degradation Kinetics, Pathway Elucidation) Quantification->Data_Analysis Identification->Data_Analysis

Caption: General workflow for this compound degradation studies.

References

Technical Support Center: Harzianopyridone Solubility and Bioassay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Harzianopyridone. Our goal is to help you overcome common challenges related to the solubility of this compound in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a natural product isolated from the fungus Trichoderma harzianum. It is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] Due to this activity, it is frequently used in research as an antifungal, antibacterial, and herbicidal agent. Its role as a mitochondrial inhibitor also makes it a valuable tool for studying cellular metabolism and its impact on various disease states.

Q2: In which solvents is this compound soluble?

This compound is a hydrophobic compound and is generally soluble in a range of organic solvents. It is known to be soluble in:

  • Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Acetone

  • Chloroform

  • Acetonitrile

It is insoluble in aqueous solutions like water and phosphate-buffered saline (PBS), as well as non-polar solvents like hexane.[1]

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

This is a common issue when working with hydrophobic compounds. See the detailed Troubleshooting Guide: Preventing this compound Precipitation below for a step-by-step approach to resolving this problem.

Q4: What is the recommended starting concentration for a this compound stock solution?

A common starting point for a stock solution is to dissolve this compound in 100% DMSO. While a concentration of 50 mg/mL has been used for crude extracts, for pure this compound, preparing a stock solution in the range of 10-50 mM in 100% DMSO is a standard practice. It is crucial to ensure complete dissolution before making further dilutions.

Q5: What is the maximum permissible concentration of DMSO in a typical cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[2] Some cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Quantitative Data Summary

The following tables provide a summary of the known solubility and bioactivity data for this compound.

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO)Soluble (Specific quantitative data not readily available)Recommended for primary stock solutions.
Methanol (MeOH)Soluble[1]Can be used for stock solutions.
Ethanol (EtOH)SolubleA potential alternative to DMSO for stock solutions.
Ethyl Acetate (EtOAc)Soluble[1]
AcetoneSoluble[1]
ChloroformSoluble[1]
AcetonitrileSoluble[1]
WaterInsoluble[1]
HexaneInsoluble[1]
Assay/Organism IC50/EC50 Value Reference
Rhizoctonia solani35.9 µg/mL (EC50)
Sclerotium rolfsii42.2 µg/mL (EC50)
Fusarium oxysporum50.2 µg/mL (EC50)
Zika Virus (ZIKV) Replication0.46 to 2.63 µM (EC50)[3]
Mushroom Tyrosinase1.72 µM (IC50)
REV-protein binding to RRE RNA2.0 µM (IC50)
Murine tumor cell line M-10938 µM (Cytotoxicity)
HepG2 cell line2.10 µM (Cytotoxicity)
Hela cell line8.59 µM (Cytotoxicity)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 281.31 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out 2.81 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution for Bioassays

This protocol outlines the preparation of a 100 µM working solution of this compound in a cell culture medium from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (or appropriate aqueous buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution to minimize precipitation. First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to get a 100 µM solution.

  • Immediately vortex the solution gently to ensure rapid and uniform mixing.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.

  • The final concentration of DMSO in this working solution is 1%. For sensitive cell lines, a further dilution in the final assay plate will be necessary to reduce the DMSO concentration to ≤0.5%. For example, adding 10 µL of this 100 µM working solution to 90 µL of medium in a well will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Root Cause: this compound is hydrophobic and has very low solubility in water. When the high-concentration DMSO stock is rapidly diluted into an aqueous environment, the compound can crash out of the solution.

Solutions (in order of recommendation):

  • Serial Dilution: Avoid a large, single-step dilution. Instead, perform one or more intermediate dilution steps in your aqueous buffer or medium. This gradual decrease in solvent strength can help keep the compound in solution.

  • Increase Final DMSO Concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) may be sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Use of a Solubilizing Agent: For particularly challenging assays, consider the use of a biocompatible solubilizing agent.

    • Bovine Serum Albumin (BSA): Fatty acid-free BSA can help to solubilize hydrophobic compounds in cell culture media. You can pre-complex the this compound with BSA before adding it to your cells.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 at low, non-toxic concentrations can also aid in solubilization. Extensive validation is required to ensure the surfactant does not interfere with the assay.

  • Sonication: After dilution, briefly sonicate the working solution in a water bath. This can sometimes help to redissolve small amounts of precipitate.

  • Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.

Visualizations

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay stock_solid This compound (Solid) stock_vortex Vortex/Sonicate stock_solid->stock_vortex stock_dmso 100% DMSO stock_dmso->stock_vortex stock_solution 10-50 mM Stock Solution in DMSO stock_vortex->stock_solution stock_storage Store at -20°C stock_solution->stock_storage working_dilute Serial Dilution stock_solution->working_dilute working_medium Aqueous Buffer/ Cell Culture Medium working_medium->working_dilute working_solution Final Working Solution (e.g., 100 µM) working_dilute->working_solution assay_plate Assay Plate/ Cell Culture working_solution->assay_plate assay_results Data Analysis assay_plate->assay_results

Caption: Experimental workflow for preparing and using this compound.

Troubleshooting_Logic start Precipitation Observed? serial_dilution Implement Serial Dilution start->serial_dilution Yes increase_dmso Increase Final DMSO (within cell tolerance) serial_dilution->increase_dmso Still Precipitates resolved Issue Resolved serial_dilution->resolved Precipitation Gone use_bsa Use BSA as a Carrier increase_dmso->use_bsa Still Precipitates increase_dmso->resolved Precipitation Gone use_surfactant Use Biocompatible Surfactant use_bsa->use_surfactant Still Precipitates use_bsa->resolved Precipitation Gone sonicate Briefly Sonicate Solution use_surfactant->sonicate Still Precipitates use_surfactant->resolved Precipitation Gone warm_medium Warm Aqueous Medium to 37°C sonicate->warm_medium Still Precipitates sonicate->resolved Precipitation Gone warm_medium->resolved Hopefully!

Caption: Troubleshooting logic for this compound precipitation.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_tca TCA Cycle cluster_etc Electron Transport Chain (Complex II) cluster_consequences Downstream Consequences succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate succinate_acc Succinate Accumulation sdh->succinate_acc leads to etc_impairment Impaired Electron Transport sdh->etc_impairment leads to This compound This compound This compound->sdh Inhibits pyrimidine_synthesis Impaired Pyrimidine Biosynthesis succinate_acc->pyrimidine_synthesis contributes to ros_production Increased ROS Production etc_impairment->ros_production can lead to

References

Troubleshooting Harzianopyridone purification from complex fungal extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Harzianopyridone from complex fungal extracts of Trichoderma species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to purify?

This compound is a secondary metabolite produced by fungi of the Trichoderma genus, notably Trichoderma harzianum.[1] It exhibits a range of biological activities, including antifungal, antibacterial, and herbicidal properties. The primary challenge in its purification lies in the complexity of the fungal extract, which contains a diverse mixture of other secondary metabolites with similar physicochemical properties. These co-occurring compounds, such as other pyridones, polyketides, peptaibols, and terpenes, can interfere with chromatographic separation, leading to issues with purity and yield.

Q2: What are the key chemical properties of this compound to consider during purification?

Understanding the chemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₅[1]
Molecular Weight281.31 g/mol [1]
AppearanceWhite solid
SolubilitySoluble in methanol, chloroform, ethyl acetate, acetone, DMSO, acetonitrile. Insoluble in water and hexane.

Its solubility profile indicates that reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, is a suitable approach for purification.

Q3: What are the initial steps for extracting this compound from a fungal culture?

The initial extraction from the fungal culture filtrate is typically performed using a solvent extraction method. Ethyl acetate is a commonly used solvent for this purpose.[2][3] The culture broth is partitioned against ethyl acetate, and the organic phase, containing this compound and other lipophilic metabolites, is collected and concentrated under reduced pressure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of this compound in the Crude Extract

Problem: After solvent extraction, the concentration of this compound in the crude extract is lower than expected.

Possible Causes & Solutions:

  • Suboptimal Fungal Culture Conditions: The production of secondary metabolites is highly dependent on the culture medium, pH, temperature, and incubation time. Refer to literature for optimized culture conditions for this compound production by your specific Trichoderma strain.

  • Inefficient Extraction:

    • Incorrect Solvent: While ethyl acetate is common, the polarity of the extraction solvent may need to be optimized. A solvent system with a different polarity, or sequential extractions with solvents of varying polarities, may improve yield.

    • Insufficient Extraction Time/Agitation: Ensure thorough mixing of the culture filtrate and the extraction solvent to maximize the partitioning of this compound into the organic phase.

  • Degradation of this compound: this compound may be sensitive to pH extremes or prolonged exposure to light. It is advisable to work quickly and store extracts at low temperatures in the dark.

Co-elution of Impurities during Chromatography

Problem: During column chromatography or HPLC, other fungal metabolites elute at the same time as this compound, resulting in a low-purity fraction.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase:

    • Silica Gel Column Chromatography: If using normal-phase chromatography on silica gel, the polarity of the solvent system is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), can effectively separate compounds.

    • Reversed-Phase HPLC: For reversed-phase HPLC (e.g., using a C18 column), the composition of the mobile phase (typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid) needs to be optimized.[2][3] A shallow gradient may be necessary to resolve closely eluting peaks.

  • Suboptimal Solvent System: The selectivity of the separation can be altered by changing the organic solvent in the mobile phase (e.g., switching from acetonitrile to methanol) or by adjusting the concentration of the acid modifier.

  • Alternative Chromatographic Techniques: If co-elution persists, consider alternative techniques such as Centrifugal Partition Chromatography (CPC). CPC is a liquid-liquid chromatography technique that can offer different selectivity compared to solid-phase chromatography and is effective for separating complex natural product mixtures.[4][5][6][7]

Poor Peak Shape in HPLC

Problem: HPLC analysis of this compound fractions shows broad or tailing peaks, indicating poor chromatographic performance.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample onto the HPLC column can lead to peak distortion. Reduce the injection volume or the concentration of the sample.

  • Inappropriate Mobile Phase pH: The pyridone moiety of this compound has ionizable groups. The pH of the mobile phase can affect its retention and peak shape. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak symmetry by suppressing the ionization of the analyte.[2][3]

  • Column Degradation: The performance of an HPLC column can degrade over time. If other troubleshooting steps fail, consider replacing the column.

Experimental Protocols

General Protocol for this compound Extraction and Initial Purification

This protocol outlines a general workflow for the extraction and initial purification of this compound from a Trichoderma culture.

  • Fermentation: Culture the selected Trichoderma strain in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Initial Fractionation by Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

HPLC Method for Analysis and Purification
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).[2][3]

  • Gradient: A typical gradient might start at 10% B, increasing to 100% B over 30 minutes. The exact gradient profile should be optimized for the specific extract.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector at a wavelength of 254 nm and 280 nm.[3]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification FungalCulture Fungal Culture Filtration Filtration FungalCulture->Filtration CultureFiltrate Culture Filtrate Filtration->CultureFiltrate SolventExtraction Solvent Extraction (Ethyl Acetate) CultureFiltrate->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & Analysis (TLC/HPLC) ColumnChromatography->FractionCollection HPLC Preparative HPLC (C18) FractionCollection->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic Start Problem: Low Purity after Initial Chromatography CheckPurity Analyze Fractions by HPLC-MS Start->CheckPurity CoElution Impurity Co-elutes with this compound? CheckPurity->CoElution OptimizeGradient Optimize HPLC Gradient (shallower) CoElution->OptimizeGradient Yes ChangeSolvent Change Mobile Phase Organic Solvent (e.g., ACN to MeOH) CoElution->ChangeSolvent Still co-eluting AlternativeTechnique Consider Alternative Technique (e.g., CPC) CoElution->AlternativeTechnique Persistent co-elution Success Purity Improved CoElution->Success No OptimizeGradient->CheckPurity ChangeSolvent->CheckPurity AlternativeTechnique->Success

Caption: Troubleshooting logic for addressing co-elution issues.

References

Technical Support Center: Separation of Harzianopyridone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Harzianopyridone enantiomers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section offers solutions to common problems encountered during the chiral separation of this compound using various techniques.

Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)

Chiral chromatography is a powerful technique for both analytical and preparative separation of enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption, especially for natural products like this compound.

Issue 1: Poor or no separation of enantiomers.

  • Question: I am not seeing any separation of the this compound enantiomers on my chiral column. What should I do?

  • Answer:

    • Verify Column Selection: Ensure you are using a chiral stationary phase (CSP) suitable for alkaloids or polar compounds. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often a good starting point.

    • Optimize Mobile Phase:

      • For HPLC (Normal Phase): Start with a simple mobile phase like hexane/isopropanol or hexane/ethanol. Systematically vary the ratio of the alcohol modifier. The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can significantly impact selectivity.

      • For SFC: Carbon dioxide is the primary mobile phase. Optimize the co-solvent (typically an alcohol like methanol or ethanol) percentage. Similar to HPLC, acidic or basic additives can be crucial for resolving polar, nitrogen-containing compounds like this compound.

    • Adjust Flow Rate: Lower flow rates can sometimes improve resolution in chiral separations.

    • Temperature Effects: Investigate the effect of column temperature. Both increasing and decreasing the temperature can affect selectivity, and the optimal temperature is compound-dependent.

Issue 2: Poor peak shape (tailing or fronting).

  • Question: My peaks for this compound are showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Mobile Phase Additives: Peak tailing for basic compounds like this compound is often due to interactions with acidic sites on the silica support of the column. Adding a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can mitigate these interactions.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination: The column may be contaminated. Flush the column according to the manufacturer's instructions. A guard column can help prevent contamination of the analytical column.

Issue 3: Irreproducible retention times.

  • Question: The retention times for my this compound enantiomers are shifting between runs. What could be the cause?

  • Answer:

    • Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

    • Mobile Phase Composition: Small variations in the mobile phase composition, especially the modifier and additive concentrations, can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate mixing.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.

    • "Memory Effects": Chiral columns can exhibit "memory effects" from previous analyses, especially if different additives were used. It may be necessary to dedicate a column to a specific method or perform a thorough washing procedure between different methods.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly used for this purpose.

Issue 1: Low or no enzymatic activity.

  • Question: The enzymatic resolution of my racemic this compound is not proceeding. What are the possible reasons?

  • Answer:

    • Enzyme Selection: Not all enzymes will be effective. Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one that is active and selective for this compound.

    • Reaction Conditions:

      • Solvent: The choice of organic solvent is critical. Start with a non-polar solvent like hexane or toluene.

      • Temperature: Most lipases work well between 30-50 °C. Check the optimal temperature for the specific enzyme you are using.

      • Water Content: Enzymes require a small amount of water to be active in organic solvents. The enzyme preparation or the solvent may be too dry.

    • Inhibitors: Ensure your substrate or solvent does not contain any enzyme inhibitors.

Issue 2: Low enantioselectivity (low enantiomeric excess).

  • Question: The enzyme is active, but the enantiomeric excess of the product and the remaining starting material is low. How can I improve this?

  • Answer:

    • Optimize Reaction Time: Kinetic resolutions are time-dependent. Monitor the reaction over time to stop it at or near 50% conversion, which theoretically gives the highest enantiomeric excess for both the product and the unreacted substrate.

    • Acyl Donor: For transesterification reactions, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence enantioselectivity.

    • Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.

    • Enzyme Immobilization: Using an immobilized enzyme can sometimes improve selectivity and stability.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Issue 1: No crystal formation.

  • Question: I have mixed my racemic this compound with a chiral acid, but no crystals are forming. What should I do?

  • Answer:

    • Solvent Screening: The choice of solvent is crucial. Screen a variety of solvents with different polarities. A good solvent system is one in which one diastereomeric salt is sparingly soluble while the other is more soluble.

    • Supersaturation: The solution may not be sufficiently concentrated. Slowly evaporate the solvent or cool the solution to induce crystallization.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.

Issue 2: Poor separation of diastereomers (low diastereomeric excess).

  • Question: I am getting crystals, but they are not diastereomerically pure. How can I improve the separation?

  • Answer:

    • Optimize Crystallization Conditions:

      • Cooling Rate: A slower cooling rate generally leads to the formation of more well-defined crystals and better separation.

      • Solvent Composition: For mixed solvent systems, adjusting the ratio of the solvents can significantly affect the relative solubilities of the diastereomeric salts.

    • Recrystallization: The obtained crystals may need to be recrystallized one or more times to improve their diastereomeric purity.

    • Choice of Resolving Agent: Not all resolving agents will work well. If you are not getting good separation with one chiral acid (e.g., (+)-tartaric acid), try another (e.g., (-)-tartaric acid, dibenzoyl-D-tartaric acid, or camphorsulfonic acid).

Issue 3: Oiling out instead of crystallization.

  • Question: Instead of crystals, an oil is forming when I cool the solution. What does this mean?

  • Answer: "Oiling out" occurs when the solute's solubility decreases faster than the solution can reach a state of ordered crystal lattice formation upon cooling.

    • Use a More Dilute Solution: The solution may be too concentrated.

    • Change the Solvent: Try a solvent in which the diastereomeric salts are less soluble.

    • Slower Cooling: Cool the solution more slowly to give the molecules more time to arrange into a crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for separating the enantiomers of this compound?

A1: The primary methods for separating enantiomers, including those of this compound, are:

  • Chiral Chromatography: This includes High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. This is often the method of choice for both analytical and preparative scale separations.

  • Enzymatic Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

Q2: Which chiral HPLC/SFC column should I start with for this compound?

A2: For a pyridone alkaloid like this compound, polysaccharide-based chiral stationary phases are a good starting point. Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) have a broad applicability for a wide range of chiral compounds, including those with aromatic and heterocyclic structures.

Q3: What are the advantages of using SFC over HPLC for chiral separations?

A3: SFC offers several advantages over HPLC for chiral separations:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.

  • Reduced Organic Solvent Consumption: SFC primarily uses compressed CO2, which is a "greener" and less expensive solvent than the organic solvents used in normal phase HPLC.

  • Lower Backpressure: This allows for the use of smaller particle size columns, leading to higher efficiency.

Q4: Can I use the same chiral column for both normal phase HPLC and SFC?

A4: Many chiral columns are compatible with both normal phase HPLC and SFC. However, it is crucial to consult the column manufacturer's guidelines to ensure compatibility and to follow the correct procedures for switching between the two techniques to avoid damaging the column.

Q5: What is a "resolving agent" in diastereomeric crystallization?

A5: A resolving agent is an enantiomerically pure compound that is used to react with a racemic mixture to form a pair of diastereomers. For a basic compound like this compound, a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid would be used as a resolving agent.

Q6: What is the maximum theoretical yield for a kinetic resolution?

A6: In a classical kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted starting material or the product) is 50%. This is because one enantiomer is consumed to form the product while the other remains. However, in a dynamic kinetic resolution, where the unreacted enantiomer is racemized back to the starting racemic mixture in situ, the theoretical yield of the desired product can approach 100%.

Experimental Protocols & Data

The following are model experimental protocols based on general methods for the separation of chiral alkaloids and related compounds. These should be considered as starting points and will likely require optimization for this compound.

Chiral SFC Method Development for this compound

This protocol outlines a screening approach to develop a chiral SFC method.

Table 1: Example Chiral SFC Screening Conditions

ParameterCondition
Columns Chiralpak® IA, Chiralpak® IB, Chiralpak® IC
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.1% Diethylamine
Gradient 5% to 40% B in 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Detection UV at an appropriate wavelength for this compound
Enzymatic Kinetic Resolution of this compound

This protocol describes a typical procedure for the lipase-catalyzed kinetic resolution of a chiral alcohol functionality, which could be applicable if this compound has a suitable functional group for enzymatic acylation.

Table 2: Example Enzymatic Kinetic Resolution Protocol

ParameterCondition
Substrate Racemic this compound
Enzyme Immobilized Candida antarctica lipase B (Novozym® 435)
Acyl Donor Vinyl acetate (5 equivalents)
Solvent Toluene
Temperature 40 °C
Monitoring Chiral HPLC/SFC to determine enantiomeric excess of substrate and product over time
Work-up Filter off the enzyme, evaporate the solvent. The product and unreacted substrate can then be separated by standard chromatography.
Diastereomeric Salt Crystallization of this compound

This protocol provides a general procedure for diastereomeric salt crystallization.

Table 3: Example Diastereomeric Salt Crystallization Protocol

StepProcedure
1. Salt Formation Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). Add 0.5 equivalents of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid).
2. Crystallization Allow the solution to stand at room temperature or slowly cool to induce crystallization. If no crystals form, slowly evaporate the solvent or try adding a co-solvent in which the salts are less soluble.
3. Isolation Collect the crystals by filtration and wash with a small amount of cold solvent.
4. Analysis Analyze the diastereomeric purity of the crystals and the mother liquor by HPLC or NMR.
5. Liberation of Enantiomer Dissolve the purified diastereomeric salt in water and adjust the pH with a base to precipitate the free this compound enantiomer. Extract with an organic solvent.

Visualizations

Chiral_Separation_Workflow cluster_methods Separation Methods cluster_products Products racemate Racemic this compound chromatography Chiral Chromatography (HPLC/SFC) racemate->chromatography enzymatic Enzymatic Kinetic Resolution racemate->enzymatic crystallization Diastereomeric Salt Crystallization racemate->crystallization enantiomer1 Enantiomer 1 chromatography->enantiomer1 enantiomer2 Enantiomer 2 chromatography->enantiomer2 enzymatic_prod Product + Unreacted Enantiomer enzymatic->enzymatic_prod diastereomers Diastereomeric Salts crystallization->diastereomers enzymatic_prod->enantiomer1 Separation enzymatic_prod->enantiomer2 Separation diastereomers->enantiomer1 Separation & Liberation diastereomers->enantiomer2 Separation & Liberation

Caption: Workflow for the separation of this compound enantiomers.

Troubleshooting_Logic cluster_hplc Chiral HPLC/SFC cluster_enzymatic Enzymatic Resolution cluster_crystallization Diastereomeric Crystallization start Problem Encountered no_sep No Separation start->no_sep bad_peak Poor Peak Shape start->bad_peak no_activity No Activity start->no_activity low_ee Low Enantioselectivity start->low_ee no_crystals No Crystals start->no_crystals poor_sep Poor Purity start->poor_sep opt_mobile_phase Optimize Mobile Phase (Solvent ratio, additives) no_sep->opt_mobile_phase check_column Check Column (Correct CSP?) no_sep->check_column add_modifier Add Modifier (e.g., DEA, TFA) bad_peak->add_modifier reduce_load Reduce Sample Load bad_peak->reduce_load screen_enzymes Screen Different Enzymes no_activity->screen_enzymes opt_conditions Optimize Conditions (Solvent, Temp.) no_activity->opt_conditions time_course Monitor Time Course (Stop at ~50% conversion) low_ee->time_course change_temp Adjust Temperature low_ee->change_temp screen_solvents Screen Solvents no_crystals->screen_solvents induce_xtal Induce Crystallization (Seed, Scratch) no_crystals->induce_xtal recrystallize Recrystallize poor_sep->recrystallize change_agent Change Resolving Agent poor_sep->change_agent

Caption: Troubleshooting logic for this compound enantiomer separation.

Addressing the phytotoxicity of Harzianopyridone in agricultural applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with harzianopyridone in agricultural applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in agricultural applications?

This compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It is a pyridone alkaloid known for its antifungal properties against various plant pathogens.[1][2][3] In agricultural research, it is investigated for its potential as a biocontrol agent to protect crops from diseases.[4]

Q2: Can this compound be phytotoxic to plants?

Yes, like many secondary metabolites from Trichoderma, this compound can exhibit phytotoxicity, especially at high concentrations.[5] While T. harzianum and its metabolites can promote plant growth and control pathogens, an imbalance or high concentration of certain compounds can lead to negative effects on the plant.[5]

Q3: What are the typical symptoms of this compound phytotoxicity?

Symptoms of phytotoxicity from Trichoderma metabolites can include stunted root and shoot growth, chlorosis (yellowing of leaves), necrosis (tissue death), and reduced seed germination.[6] The severity of these symptoms is often dose-dependent.

Q4: Is it possible for this compound to have beneficial effects on plants?

Yes, many metabolites from Trichoderma have a dual function. At low concentrations, they can stimulate plant growth, enhance nutrient uptake, and induce systemic resistance in plants against pathogens.[7] The key is to determine the optimal concentration that provides benefits without causing phytotoxicity.

Q5: How can I mitigate the risk of phytotoxicity in my experiments?

To mitigate phytotoxicity, it is crucial to perform dose-response experiments to identify the optimal concentration of this compound for your specific plant species and experimental conditions.[6][8] Starting with a range of low concentrations is recommended. Additionally, consider the formulation and delivery method, as this can influence the local concentration of the compound in the plant's vicinity.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Reduced seed germination after application of this compound. The concentration of this compound may be too high, inhibiting germination.1. Conduct a dose-response study with a wider range of lower concentrations. 2. Ensure homogenous application to avoid localized high concentrations. 3. Check the purity of your this compound sample, as impurities could also be phytotoxic.
Stunted growth or chlorosis in treated plants compared to controls. The applied concentration of this compound is likely in the phytotoxic range for the specific plant species or growth stage.1. Immediately reduce the concentration in subsequent applications. 2. If using a soil drench, increase irrigation to help dilute the compound in the root zone. 3. For future experiments, establish the Minimum Inhibitory Concentration (MIC) for phytotoxicity through a thorough dose-response analysis.
Inconsistent results between experiments (sometimes beneficial, sometimes phytotoxic). This could be due to variations in experimental conditions such as plant age, environmental stress, or inconsistent preparation of this compound solutions.1. Standardize all experimental parameters, including plant growth media, temperature, light, and humidity. 2. Prepare fresh solutions of this compound for each experiment from a reliable stock. 3. Ensure the developmental stage of the plants is consistent across all experimental replicates.
Beneficial effects are observed, but they are not as significant as expected. The concentration of this compound may be too low to elicit a strong positive response.1. Incrementally increase the concentration in subsequent experiments, while carefully monitoring for any signs of phytotoxicity. 2. Consider synergistic effects by combining this compound with other plant growth-promoting substances, but be aware of potential interactions.

Quantitative Data on Phytotoxicity of Pyridone Derivatives

CompoundConcentration (mol/g substrate)Plant SpeciesEffect on Aerial Parts (% inhibition)Effect on Roots (% inhibition)
4a 6.7 x 10⁻⁸Ipomoea grandifolia64.4-
4b 6.7 x 10⁻⁸Cucumis sativus-80.8
4c 6.7 x 10⁻⁸Ipomoea grandifolia68.4-
4g' 6.7 x 10⁻⁸Cucumis sativus-74.5
4g' 6.7 x 10⁻⁸Ipomoea grandifolia56.8-
Data adapted from a study on synthetic pyridone derivatives and is for illustrative purposes only.[6][8]

Experimental Protocols

Protocol for Assessing Phytotoxicity of this compound on Seed Germination and Seedling Growth

This protocol is a generalized method for evaluating the phytotoxicity of this compound in a laboratory setting.

1. Materials:

  • Certified seeds of a model plant species (e.g., lettuce, radish, cress).

  • This compound of known purity.

  • Sterile distilled water.

  • Solvent for dissolving this compound (if not water-soluble, e.g., DMSO, ethanol). Ensure to include a solvent control in your experiment.

  • Sterile Petri dishes with filter paper or sterile sand.

  • Growth chamber with controlled temperature and light conditions.

  • Calipers or a ruler for measuring root and shoot length.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound at a high concentration.

  • Perform serial dilutions to create a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Prepare a control solution with only sterile distilled water and, if applicable, a solvent control with the same concentration of the solvent used for the dilutions.

3. Experimental Setup:

  • Place one or two sterile filter papers in each Petri dish.

  • Pipette a standard volume (e.g., 5 ml) of each test solution or control solution onto the filter paper in the respective Petri dishes.

  • Place a predetermined number of seeds (e.g., 20) evenly spaced on the moistened filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Set up at least three to five replicates for each concentration and control.

4. Incubation:

  • Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

  • Incubate for a period of 3 to 7 days.

5. Data Collection and Analysis:

  • After the incubation period, count the number of germinated seeds in each Petri dish to calculate the germination percentage.

  • Carefully remove the seedlings and measure the root length and shoot length of each.

  • Calculate the average root and shoot length for each replicate.

  • Calculate the percentage of inhibition for germination, root length, and shoot length for each concentration relative to the control.

  • Use statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

  • If possible, calculate the IC₅₀ (concentration causing 50% inhibition) for each parameter.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions (Multiple Concentrations) A->B D Moisten Filter Paper in Petri Dishes B->D C Prepare Control (Water/Solvent) C->D E Place Seeds on Filter Paper D->E F Seal Dishes and Replicate E->F G Incubate in Growth Chamber (3-7 days) F->G H Measure Germination Rate, Root and Shoot Length G->H I Calculate % Inhibition H->I J Statistical Analysis (e.g., ANOVA, IC50) I->J

Caption: Workflow for Phytotoxicity Assessment of this compound.

Hypothetical_Signaling_Pathway cluster_plant_cell Plant Cell cluster_response Phytotoxic Response HP High Concentration This compound ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) HP->ROS Membrane Membrane Damage ROS->Membrane SA ↑ Salicylic Acid (SA) Signaling ROS->SA induces JA_ET ↑ Jasmonic Acid (JA) / Ethylene (ET) Signaling ROS->JA_ET induces PCD Programmed Cell Death (PCD) Membrane->PCD SA->PCD Growth_Inhibition Inhibition of Cell Division & Elongation JA_ET->Growth_Inhibition Necrosis Necrosis PCD->Necrosis Chlorosis Chlorosis PCD->Chlorosis Stunting Stunted Growth Growth_Inhibition->Stunting

Caption: Hypothetical Signaling Pathway for this compound Phytotoxicity.

References

Validation & Comparative

Unraveling the Chiral Puzzle: A Comparative Guide to the Bioactivity of Racemic vs. Enantiomerically Pure Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of chiral molecules is paramount. This guide provides a comprehensive comparison of racemic Harzianopyridone versus its enantiomerically pure forms, supported by available experimental data and detailed methodologies. This compound, a natural product isolated from Trichoderma harzianum, exhibits a range of biological activities, including antifungal, antibacterial, and phytotoxic effects. Crucially, these activities are significantly influenced by its stereochemistry.

This compound possesses a chiral center, leading to the existence of two enantiomers, the levorotatory (-) and dextrorotatory (+) forms, and the racemic mixture which contains equal amounts of both. Emerging evidence indicates that the biological effects of the racemic mixture are not simply an average of its components; rather, the individual enantiomers possess distinct and sometimes contrasting bioactivities.

Comparative Bioactivity Data

The following tables summarize the currently available quantitative data on the bioactivity of racemic and levorotatory this compound. Data for the dextrorotatory enantiomer is not yet publicly available, highlighting a significant area for future research.

Table 1: Comparative Antifungal Activity of this compound Forms

Fungal SpeciesRacemic this compound (EC50 in µg/mL)Levorotatory this compound
Rhizoctonia solani35.9 - 50.2[1]Weak activity[2][3]
Sclerotium rolfsii35.9 - 50.2[1]Weak activity[2][3]
Fusarium oxysporum35.9 - 50.2[1]Weak activity[2][3]
Pythium ultimumStrong activity[2][3]Weak activity[2][3]
Gaeumannomyces graminis var. triticiStrong activity[2][3]Weak activity[2][3]
Botrytis cinereaStrong activity[2][3]Weak activity[2][3]

Table 2: Comparative Antibacterial and Phytotoxic Activity

BioactivityRacemic this compoundLevorotatory this compound
Antibacterial Activity Not specifiedWeak activity[2][3]
Phytotoxicity Not specifiedHigh phytotoxicity[2][3]

Table 3: Succinate Dehydrogenase (SDH) Inhibition

FormIC50 (nM)
Racemic this compound 80[4]
Levorotatory this compound Data not available
Dextrorotatory this compound Data not available

Mechanism of Action: A Chiral Perspective

The primary mechanism of action for this compound's antifungal activity is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. The IC50 value for the racemic mixture against SDH is a potent 80 nM[4]. While the individual inhibitory activities of the enantiomers have not been reported, the significant difference in their antifungal efficacy strongly suggests that one enantiomer is a more potent SDH inhibitor than the other. This enantioselective inhibition of SDH is a common phenomenon among chiral fungicides[5].

Experimental Protocols

To facilitate further research and comparative studies, the following are detailed methodologies for the key experiments cited in this guide.

Antifungal Activity Assay (Poisoned Food Technique)

This method is used to determine the antifungal efficacy of the test compounds.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Compound Incorporation: After the PDA has cooled to approximately 45-50°C, add the test compound (racemic or enantiomerically pure this compound, dissolved in a suitable solvent) to achieve the desired final concentrations. The same volume of solvent is added to the control plates.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plates.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 ± 2°C) until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

Phytotoxicity Assay (Etiolated Wheat Coleoptile Bioassay)

This bioassay assesses the phytotoxic effects of the compounds on plant cell elongation.

  • Seed Germination: Sterilize wheat seeds (e.g., Triticum aestivum) and germinate them in the dark on moist filter paper for 3-4 days.

  • Coleoptile Sectioning: Once the coleoptiles reach a certain length (e.g., 20-30 mm), excise sections of a defined length (e.g., 10 mm) from the sub-apical region under a dim green light.

  • Incubation: Place the coleoptile sections into test tubes or multi-well plates containing a buffered solution (e.g., phosphate buffer with sucrose) and the test compounds at various concentrations.

  • Incubation Conditions: Incubate the sections in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours) on a shaker to ensure aeration.

  • Measurement: After incubation, measure the final length of the coleoptile sections.

  • Analysis: Compare the elongation of the treated coleoptiles with that of the control (buffer solution without the test compound). Inhibition or stimulation of elongation is calculated as a percentage of the control.

Succinate Dehydrogenase (SDH) Inhibition Assay

This enzymatic assay quantifies the inhibitory effect of the compounds on SDH activity.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, fungal mycelia) by differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing phosphate buffer, a respiratory substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Reaction Initiation: Add the mitochondrial suspension to the assay buffer containing various concentrations of the test compound. The reaction is initiated by the addition of succinate.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor (e.g., the decolorization of DCPIP) over time using a spectrophotometer at a specific wavelength (e.g., 600 nm).

  • Calculation of IC50: Determine the concentration of the inhibitor that causes a 50% reduction in the rate of the enzymatic reaction (IC50).

Signaling Pathways and Logical Relationships

The differential bioactivity of this compound's stereoisomers implies distinct interactions with their biological targets, which in turn can trigger different downstream signaling pathways. While specific pathways for each enantiomer have not been fully elucidated, a general workflow for investigating these differences is presented below.

G cluster_0 Compound Forms cluster_1 Biological Assays cluster_2 Observed Bioactivity racemic Racemic This compound antifungal Antifungal Assay racemic->antifungal sdh_inhibition SDH Inhibition Assay racemic->sdh_inhibition levo Levorotatory (-) This compound levo->antifungal phytotoxicity Phytotoxicity Assay levo->phytotoxicity dextro Dextrorotatory (+) This compound dextro->antifungal Unknown dextro->phytotoxicity Unknown dextro->sdh_inhibition Unknown strong_antifungal Strong Antifungal Activity antifungal->strong_antifungal weak_antifungal Weak Antifungal Activity antifungal->weak_antifungal high_phyto High Phytotoxicity phytotoxicity->high_phyto potent_sdh Potent SDH Inhibition sdh_inhibition->potent_sdh

Caption: Comparative workflow of this compound forms and their observed bioactivities.

The inhibition of SDH by this compound directly impacts cellular respiration and energy production in susceptible organisms. This disruption of the mitochondrial electron transport chain is a critical event leading to fungal cell death.

G This compound This compound (Active Enantiomer) SDH Succinate Dehydrogenase (SDH) This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Part of TCA Tricarboxylic Acid (TCA) Cycle SDH->TCA Part of ATP ATP Production (Cellular Energy) ETC->ATP TCA->ATP CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Caption: Simplified signaling pathway of this compound's antifungal action.

Conclusion and Future Directions

The available data clearly demonstrate that the bioactivity of this compound is highly dependent on its stereochemistry. The racemic mixture is a potent antifungal agent, while the levorotatory enantiomer displays weak antifungal and antibacterial activity but pronounced phytotoxicity. The lack of data on the dextrorotatory enantiomer is a critical knowledge gap that needs to be addressed to fully understand the structure-activity relationship of this natural product. Future research should focus on the enantioselective synthesis or chiral separation of this compound to enable a complete biological evaluation of both pure enantiomers. Such studies will be invaluable for the potential development of this compound-based compounds as targeted antifungal agents or herbicides, optimizing efficacy while minimizing off-target effects.

References

Harzianopyridone: A Natural Antifungal Compound Challenging Synthetic Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the antifungal efficacy of Harzianopyridone, a natural compound produced by the fungus Trichoderma harzianum, reveals its potential as a viable alternative to commercial synthetic fungicides in the management of phytopathogenic fungi. This guide provides a detailed comparison of this compound with leading synthetic fungicides, supported by experimental data, methodologies, and an exploration of their respective mechanisms of action.

This compound, a secondary metabolite, has demonstrated significant antifungal activity against a range of destructive plant pathogens. This report synthesizes available data to offer researchers, scientists, and drug development professionals a clear perspective on its performance relative to established synthetic fungicides such as Bavistin (Carbendazim), Azoxystrobin, and Tebuconazole.

Comparative Efficacy: this compound vs. Synthetic Fungicides

The antifungal efficacy of a compound is often quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of fungal growth. A lower value indicates higher potency. The following table summarizes the available data for this compound and several commercial synthetic fungicides against various phytopathogenic fungi.

FungicideTarget PathogenEC50/IC50 (µg/mL)Reference
This compound Rhizoctonia solani35.9[1][2]
Sclerotium rolfsii42.2[1][2]
Macrophomina phaseolina60.4[1][2]
Fusarium oxysporum50.2[1][2]
Bavistin (Carbendazim) Rhizoctonia solani100% inhibition at 100 & 200 ppm[3]
Fusarium oxysporum f. sp. lycopersici> 96% inhibition at 200 ppm[4]
Fusarium graminearum0.32[5]
Azoxystrobin Rhizoctonia solani> 30 (Resistant strains)[6]
Tebuconazole Rhizoctonia solani-[7]
Mancozeb Fusarium oxysporumLow inhibition[8]

Note: Direct comparative studies under identical conditions are limited, and efficacy can vary based on the specific fungal strain and experimental setup.

While this compound demonstrates considerable efficacy, some studies note that it can be less active than certain synthetic fungicides like Bavistin under specific laboratory conditions.[9] However, the data indicates that this compound possesses a broad spectrum of activity against several important plant pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal activity.

Poisoned Food Technique

This method is widely used to assess the in vitro antifungal activity of a compound against mycelial growth.[10][11][12]

  • Preparation of Poisoned Medium: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. Appropriate volumes of the stock solution are aseptically mixed with a molten sterile growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentrations.[13] The same volume of solvent without the test compound is added to the control plates.

  • Inoculation: A small disc (typically 5 mm in diameter) of the actively growing test fungus is taken from the margin of a fresh culture and placed at the center of the solidified poisoned agar plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 25 ± 1°C) for a defined period, or until the fungal growth in the control plate reaches the periphery.

  • Data Collection and Analysis: The radial growth of the fungal colony is measured in millimeters. The percentage of mycelial growth inhibition is calculated using the following formula: Percentage Inhibition = ((C - T) / C) x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treatment plate. The EC50 value can then be determined by probit analysis of the inhibition data at various concentrations.

Broth Microdilution Method

This technique is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14][15]

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared, and the concentration is adjusted to a specific density.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.[16]

Mechanism of Action: A Tale of Two Strategies

This compound and synthetic fungicides employ fundamentally different strategies to combat fungal pathogens.

This compound: A Multifaceted Natural Defense

This compound is a key component of the biocontrol arsenal of Trichoderma harzianum. The antifungal action of Trichoderma species is not reliant on a single mechanism but is a complex interplay of several processes, including mycoparasitism, competition for nutrients, and antibiosis, which is the production of antifungal secondary metabolites like this compound.[17] These metabolites can disrupt fungal cell integrity and metabolism. Furthermore, Trichoderma can induce systemic resistance in the host plant, priming it to defend against pathogen attacks through signaling pathways involving jasmonic acid, ethylene, and salicylic acid.[18][19]

Trichoderma_Biocontrol_Mechanism cluster_trichoderma Trichoderma harzianum cluster_mechanisms Mechanisms of Action cluster_pathogen Phytopathogenic Fungus cluster_plant Host Plant T_harzianum Trichoderma harzianum Mycoparasitism Mycoparasitism (Direct attack on pathogen) T_harzianum->Mycoparasitism Produces lytic enzymes Antibiosis Antibiosis (Secretion of antifungal compounds) T_harzianum->Antibiosis Secretes this compound Competition Competition (For nutrients and space) T_harzianum->Competition ISR Induction of Systemic Resistance (ISR) in Host Plant T_harzianum->ISR Releases elicitors Pathogen Pathogenic Fungus (e.g., Rhizoctonia solani) Mycoparasitism->Pathogen Inhibits/Kills Antibiosis->Pathogen Inhibits/Kills Competition->Pathogen Outcompetes Plant Host Plant ISR->Plant Enhances defense Plant->Pathogen Increased resistance Synthetic_Fungicide_MoA cluster_triazoles Triazoles (e.g., Tebuconazole) cluster_strobilurins Strobilurins (e.g., Azoxystrobin) Tebuconazole Tebuconazole C14_demethylase C14-demethylase Tebuconazole->C14_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Fungal_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_membrane Essential for Fungal_death1 Fungal Cell Death Fungal_membrane->Fungal_death1 Disruption leads to Azoxystrobin Azoxystrobin Cytochrome_b Cytochrome b (Qo site) Azoxystrobin->Cytochrome_b Binds to and inhibits Mitochondria Mitochondrial Respiration (Electron Transport Chain) ATP_production ATP Production Mitochondria->ATP_production Drives Fungal_death2 Fungal Cell Death ATP_production->Fungal_death2 Inhibition leads to

References

Unlocking Antifungal Synergies: A Comparative Guide to Harzianopyridone Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a critical challenge in clinical practice and agriculture. Combination therapy, leveraging synergistic interactions between antifungal agents, offers a promising strategy to enhance efficacy, reduce required dosages, and combat resistance. Harzianopyridone, a natural product isolated from Trichoderma harzianum, has demonstrated potent antifungal activity through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). While direct experimental data on the synergistic effects of this compound with other antifungal agents is limited in publicly available literature, its mechanism of action provides a strong rationale for predicting synergistic outcomes with several classes of existing antifungal drugs.

This guide explores the theoretical basis for these synergies, provides a framework for their experimental validation, and presents detailed protocols to empower researchers to investigate these promising combinations.

Theoretical Framework for Synergy

This compound's primary mode of action is the disruption of fungal mitochondrial respiration by inhibiting succinate dehydrogenase.[1] This leads to a reduction in cellular ATP production and an increase in reactive oxygen species (ROS), ultimately causing fungal cell death. This mechanism suggests a high potential for synergistic interactions with antifungal agents that target different cellular pathways. The rationale is that by weakening the fungus energetically and inducing oxidative stress, this compound can lower the effective concentration of a second agent needed to achieve a fungicidal or fungistatic effect.

Studies on other mitochondrial inhibitors have shown that disrupting mitochondrial function can potentiate the activity of azole antifungals like fluconazole, posaconazole, and itraconazole.[2][3] This potentiation is often linked to the induction of apoptosis-like cell death.[1] Therefore, it is highly probable that this compound would exhibit similar synergistic effects.

Potential Synergistic Combinations with this compound

Based on their distinct mechanisms of action, the following antifungal classes are prime candidates for synergistic combination studies with this compound.

Antifungal ClassMechanism of ActionPotential for Synergy with this compoundRationale for Predicted Synergy
Azoles (e.g., Fluconazole, Voriconazole, Itraconazole)Inhibit ergosterol biosynthesis, disrupting cell membrane integrity.High This compound-induced mitochondrial dysfunction can compromise cellular stress responses, making the fungal cell more susceptible to the membrane-destabilizing effects of azoles. Studies with other mitochondrial inhibitors have demonstrated this synergy.[2][3][4]
Polyenes (e.g., Amphotericin B)Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents.Moderate to High While both agents can induce oxidative stress, their primary targets are different. The energetic depletion caused by this compound could impair the fungal cell's ability to repair membrane damage caused by polyenes. Some studies have shown synergy between other mitochondrial inhibitors and Amphotericin B.[5][6]
Echinocandins (e.g., Caspofungin, Micafungin)Inhibit β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.Moderate A compromised energy state due to mitochondrial inhibition by this compound may hinder the energetically demanding process of cell wall synthesis and repair, thus potentiating the effect of echinocandins. Synergistic effects have been observed between caspofungin and other mitochondrial inhibitors.[5][7]
Allylamines (e.g., Terbinafine)Inhibit squalene epoxidase, an early step in ergosterol biosynthesis.High Similar to azoles, allylamines target ergosterol biosynthesis. The combination of inhibiting both mitochondrial respiration and a key step in membrane synthesis is likely to be highly effective.[8][9]
Flucytosine Inhibits DNA and RNA synthesis.Moderate The disruption of cellular energy metabolism by this compound could impair the cell's ability to carry out DNA and RNA repair mechanisms, potentially increasing the efficacy of flucytosine.

Experimental Protocols

To empirically determine the synergistic effects of this compound with other antifungal agents, the checkerboard microdilution assay is the most common and accepted method.

Checkerboard Assay for Antifungal Synergy Testing

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of two antifungal agents, which indicates synergy, additivity, or antagonism.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Stock solution of the second antifungal agent

  • Fungal inoculum, adjusted to the desired concentration (e.g., 0.5 to 2.5 x 10^3 CFU/mL) in a suitable broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of both this compound and the second antifungal agent in the broth medium. The final concentrations in the wells should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug alone.

  • Plate Setup:

    • Dispense 50 µL of the appropriate dilution of the second antifungal agent across the rows of the 96-well plate (e.g., from column 1 to 10).

    • Dispense 50 µL of the appropriate dilution of this compound down the columns of the plate (e.g., from row A to G).

    • This creates a matrix of wells containing various combinations of the two drugs.

    • Include control wells:

      • Drug-free wells (growth control)

      • Wells with each drug alone (to determine the MIC of each drug)

      • Uninoculated wells (sterility control)

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 35°C) for a predetermined period (e.g., 24-48 hours), or until growth is visible in the drug-free control wells.

  • Reading the Results:

    • Visually or spectrophotometrically determine the MIC for each drug alone and for the combination. The MIC is the lowest concentration that inhibits visible growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizing Synergistic Mechanisms and Experimental Workflows

To better understand the proposed interactions and experimental design, the following diagrams are provided.

Synergistic_Mechanism cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion ATP_Production Reduced ATP Mitochondrion->ATP_Production ATP Production Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Depleted Ergosterol Ergosterol_Pathway->Ergosterol Cell_Membrane Cell Membrane This compound This compound This compound->Mitochondrion Inhibits Succinate Dehydrogenase Azole Azole Antifungal Azole->Ergosterol_Pathway Inhibits Ergosterol Synthesis Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Synergistic Killing Ergosterol->Cell_Membrane Maintains Integrity Ergosterol->Fungal_Cell_Death Synergistic Killing

Caption: Proposed synergistic mechanism of this compound and an azole antifungal.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A1 Prepare this compound Serial Dilutions B1 Dispense Drug A (rows) A1->B1 A2 Prepare Second Antifungal Serial Dilutions B2 Dispense Drug B (columns) A2->B2 A3 Prepare Fungal Inoculum B3 Add Fungal Inoculum to 96-well Plate A3->B3 B1->B3 B2->B3 C1 Incubate Plate (24-48h) B3->C1 C2 Determine MICs (Visually or Spectrophotometrically) C1->C2 C3 Calculate FIC & FICI C2->C3 D1 Interpret Results: Synergy, Additivity, or Antagonism C3->D1

References

Unraveling Fungal Defenses: A Comparative Guide to Harzianopyridone and its Place in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal pathogens, which pose significant threats to agriculture and human health, understanding the efficacy and potential for resistance to novel antifungal compounds is paramount. This guide offers a comprehensive comparison of Harzianopyridone, a secondary metabolite produced by the biocontrol fungus Trichoderma harzianum, with other antifungal agents. It provides researchers, scientists, and drug development professionals with a synthesis of current knowledge on its antifungal activity, experimental protocols for its assessment, and a discussion on the theoretical potential for cross-resistance.

This compound has demonstrated significant in vitro activity against a range of economically important plant pathogenic fungi. Its multifaceted mechanism of action, characteristic of many Trichoderma metabolites, contributes to its efficacy. While direct cross-resistance studies involving this compound are not yet available in the public domain, this guide provides a framework for understanding its potential interactions with other fungicides based on its known biological activities and the general principles of antifungal resistance.

Antifungal Spectrum of this compound

This compound has been shown to be a potent inhibitor of several phytopathogenic fungi. The racemic form, in particular, exhibits strong antifungal properties.[1] The following table summarizes the known antifungal activity of this compound against various fungal species.

Fungal PathogenHost Plant(s)Efficacy of this compoundReference(s)
Pythium ultimumVarious cropsStrong antifungal activity[1]
Gaeumannomyces graminis var. triticiWheatStrong antifungal activity[1]
Rhizoctonia solaniVarious cropsStrong antifungal activity; >90% growth inhibition[2]
Botrytis cinereaVarious fruits and vegetablesStrong antifungal activity[1]
Sclerotium rolfsiiVarious crops>90% growth inhibition (EC50 35.9–50.2 μg/mL)[2]
Fusarium oxysporumVarious crops>90% growth inhibition (EC50 35.9–50.2 μg/mL)[2]

Understanding the Mechanism: A Key to Predicting Resistance

While the precise molecular target of this compound in fungal cells is not yet fully elucidated, it is understood to be a key component of the antibiosis mechanism of Trichoderma harzianum.[3][4] This involves the secretion of secondary metabolites that are toxic to other microorganisms. The antifungal action of Trichoderma species is a complex process that also includes mycoparasitism (direct attack on other fungi), competition for nutrients, and induction of plant defense mechanisms.[3][5]

Interestingly, a recent study on the Zika virus identified that this compound can inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp).[6] While this provides a potential avenue for investigation, it is important to note that the mechanism of action in a virus may differ significantly from that in a fungal cell. Further research is needed to identify the specific biochemical pathways in fungi that are disrupted by this compound. This knowledge is critical for predicting and monitoring the development of resistance.

Experimental Protocols: Assessing Antifungal Activity

The evaluation of this compound's antifungal efficacy typically involves standard in vitro assays. A general workflow for such an experiment is outlined below.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate and Culture Fungal Pathogen B Prepare Spore Suspension or Mycelial Inoculum A->B D Inoculate Agar Plates or Liquid Media with Pathogen B->D C Prepare Serial Dilutions of this compound E Add this compound Dilutions to Media C->E D->E F Incubate under Controlled Conditions E->F G Measure Fungal Growth (e.g., Colony Diameter, OD) F->G H Calculate Percent Inhibition G->H I Determine EC50/MIC H->I

Figure 1. A generalized workflow for in vitro antifungal susceptibility testing.

Detailed Methodologies:

  • Fungal Isolates and Culture: Pathogenic fungi are typically isolated from infected plant tissues and maintained on a suitable solid medium such as Potato Dextrose Agar (PDA).

  • Inoculum Preparation: For filamentous fungi, spore suspensions are prepared by flooding mature cultures with sterile water and filtering the resulting suspension. Mycelial plugs of a standardized diameter can also be used as inoculum.

  • Antifungal Agent Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.

  • Poisoned Food Technique (for solid media): The various concentrations of this compound are incorporated into molten PDA before pouring into Petri plates. The plates are then centrally inoculated with the fungal inoculum.

  • Broth Dilution Method (for liquid media): The fungal inoculum and different concentrations of this compound are added to a liquid growth medium in microtiter plates or test tubes.

  • Incubation: The treated and control (without this compound) cultures are incubated at an optimal temperature and duration for the specific fungal pathogen.

  • Data Collection and Analysis: Fungal growth is quantified by measuring the diameter of the fungal colony on solid media or the optical density in liquid cultures. The percentage of growth inhibition is calculated relative to the control. The EC50 (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) is then determined.

Cross-Resistance: A Theoretical Perspective

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide, which then confers resistance to other, often structurally related, fungicides that have the same mechanism of action. A well-documented example is the cross-resistance observed among azole fungicides, which all target the lanosterol 14α-demethylase enzyme (CYP51) involved in ergosterol biosynthesis. The extensive use of azoles in agriculture has been linked to the emergence of azole-resistant strains of human pathogens like Aspergillus fumigatus.[4]

Given that the specific molecular target of this compound in fungi is unknown, it is difficult to predict its potential for cross-resistance with existing fungicides. However, the following points can be considered:

  • Unique Chemical Structure: this compound possesses a distinct pyridine ring system.[1] If its mechanism of action is novel and does not overlap with existing classes of fungicides, the likelihood of pre-existing cross-resistance would be low.

  • Multi-target Action: As a natural product from a biocontrol agent, it is possible that this compound has multiple cellular targets, which could reduce the probability of resistance development.

  • Efflux Pumps: A common mechanism of fungicide resistance is the overexpression of efflux pumps that actively transport the toxic compound out of the fungal cell. This can lead to broad-spectrum resistance to multiple, structurally unrelated compounds. It is plausible that fungal pathogens could develop resistance to this compound via this mechanism.

The potential signaling pathways involved in the development of fungicide resistance in a hypothetical fungal pathogen are illustrated in the diagram below.

Fungicide_Resistance_Pathways cluster_stress External Stress cluster_cell Fungal Cell cluster_response Resistance Mechanisms A Fungicide Exposure (e.g., this compound) B Cellular Target (e.g., Enzyme, Membrane) A->B Inhibition C Stress Response Signaling Cascade A->C Induces D Transcription Factors C->D Activates E Target Modification (Mutation) D->E Upregulates Genes for F Target Overexpression D->F Upregulates Genes for G Increased Efflux (Efflux Pumps) D->G Upregulates Genes for H Drug Detoxification D->H Upregulates Genes for E->B Reduces Binding F->B Increases Target Amount G->A Removes Fungicide H->A Degrades Fungicide

Figure 2. Potential signaling pathways leading to fungicide resistance.

Conclusion and Future Directions

This compound is a promising antifungal compound with demonstrated efficacy against a range of important plant pathogens. While its full potential is still being explored, the available data underscore its significance in the search for novel biocontrol agents. To fully assess its utility and manage the risk of resistance, future research should prioritize:

  • Elucidation of the specific mechanism of action of this compound in fungal cells.

  • Direct experimental studies on cross-resistance with a panel of commercially available fungicides representing different chemical classes and modes of action.

  • In vivo studies to evaluate its efficacy under field conditions and to understand its interaction with the host plant and the broader microbiome.

By addressing these research gaps, the scientific community can better position this compound as a valuable tool in integrated pest management strategies, contributing to a more sustainable and secure agricultural future.

References

Validating the Target Specificity of Harzianopyridone: A Comparative Guide for Fungal and Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Harzianopyridone, a natural pyridone metabolite isolated from the fungus Trichoderma harzianum, has garnered significant interest as a potent antifungal agent. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), or mitochondrial complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. This guide provides a comprehensive comparison of this compound's activity in fungal and mammalian cells, offering experimental data and detailed protocols to aid in the validation of its target specificity.

Performance Comparison: this compound vs. Alternative SDHI Fungicides

This compound belongs to the same class of fungicides as several synthetic succinate dehydrogenase inhibitors (SDHIs) used in agriculture. A comparative analysis of their antifungal potency and mammalian cytotoxicity is crucial for evaluating this compound's potential as a selective antifungal agent.

CompoundTarget Organism(s)Antifungal Potency (EC50/MIC)Mammalian Cytotoxicity (CC50/IC50)Selectivity Index (CC50/EC50)
This compound Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum, Botrytis cinereaEC50: 35.9 - 50.2 µg/mL[1][2]CC50: >45 µM (>12.6 µg/mL) in Vero, A549, and SNB19 cells[3]>0.25 - 0.35
Boscalid Broad-spectrumVaries by species96h LC50 (zebrafish embryos): ~2-17 µM[4]Varies
Fluopyram Broad-spectrumVaries by species96h LC50 (zebrafish embryos): ~2-17 µM[4]Varies
Penthiopyrad Colletotrichum cerealeED50: 0.19 ppm[5]96h LC50 (zebrafish larvae): 6.62 µM[4]Varies

Note: Direct comparative studies with identical conditions are limited. The provided data is compiled from various sources and should be interpreted with caution. The Selectivity Index (SI) for this compound is a conservative estimate based on the available data. An SI greater than 10 is generally considered indicative of promising selective activity.[6]

Mechanism of Action and Signaling Pathways

This compound exerts its antifungal effect by binding to the ubiquinone-binding (Qp) site of the SDH complex, thereby blocking the transfer of electrons from succinate to ubiquinone. This inhibition has several downstream consequences for the cell.

Fungal Cells:

Inhibition of SDH in fungi leads to:

  • Disruption of the Electron Transport Chain: This halts aerobic respiration and drastically reduces ATP synthesis.[7]

  • TCA Cycle Blockade: The accumulation of succinate inhibits the TCA cycle, further impacting energy production and cellular metabolism.[7]

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the generation of superoxide radicals, causing oxidative stress and cellular damage.

  • Induction of Cell Death: The culmination of these effects can lead to programmed cell death (apoptosis) or necrosis in fungal cells.[8]

Mammalian Cells:

While this compound also inhibits mammalian SDH, the downstream effects and overall cytotoxicity appear to be significantly lower at effective antifungal concentrations.[3] Inhibition of mammalian SDH can lead to:

  • Partial Reduction in Cellular Respiration: This may be compensated for by other metabolic pathways.[9]

  • Succinate Accumulation: This can have signaling roles, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), although this effect can be cell-type specific.[10]

  • Delayed Cell Cycle Progression: Inhibition of complex II has been shown to slow down the cell cycle rather than causing a specific phase arrest.[9]

The higher tolerance of mammalian cells to this compound may be attributed to differences in the enzyme's structure, metabolic flexibility, or the presence of more robust antioxidant defense mechanisms.

Experimental Protocols for Target Validation

Here are detailed methodologies for key experiments to validate the target specificity of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal species.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow fungal cultures on an appropriate agar medium. Collect spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.

  • Controls: Include a growth control (inoculum without drug) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, determined visually or by measuring absorbance at a specific wavelength (e.g., 530 nm).[11][12]

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of mammalian cells to determine the cytotoxic concentration (CC50 or IC50) of this compound.

Materials:

  • This compound stock solution

  • Mammalian cell lines (e.g., HEK293, HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 to 200 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • IC50/CC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 or CC50 is the concentration of this compound that reduces cell viability by 50%.[13][14][15]

Succinate Dehydrogenase (SDH) Activity Assay

This enzymatic assay directly measures the inhibitory effect of this compound on SDH activity.

Materials:

  • This compound stock solution

  • Isolated mitochondria from fungal or mammalian cells, or purified SDH enzyme

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate solution

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, succinate, DCPIP, and PMS.

  • Inhibitor Addition: Add various concentrations of this compound to the reaction mixture. Include a control without the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the mitochondrial preparation or purified SDH.

  • Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

  • IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of SDH activity.[2][16]

Visualizing the Molecular and Experimental Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_II Complex II (SDH) Succinate->Complex_II Complex_I Complex I Q Coenzyme Q Complex_I->Q H_gradient Proton Gradient Complex_I->H_gradient Complex_II->Q Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_III->H_gradient Complex_IV Complex IV O2 O2 Complex_IV->O2 Complex_IV->H_gradient Q->Complex_III Cyt_c->Complex_IV H2O H2O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_gradient->ATP_Synthase This compound This compound This compound->Complex_II Inhibition

Caption: this compound inhibits Complex II (SDH) in the mitochondrial electron transport chain.

cluster_fungal Fungal Cell Specificity cluster_mammalian Mammalian Cell Cytotoxicity cluster_enzymatic Enzymatic Target Validation Fungal_Culture Fungal Culture (e.g., R. solani) Antifungal_Assay Antifungal Susceptibility Assay (Broth Microdilution) Fungal_Culture->Antifungal_Assay Fungal_MIC Determine MIC Antifungal_Assay->Fungal_MIC Compare_Results Compare Selectivity: Fungal MIC vs. Mammalian IC50 Fungal vs. Mammalian Enzyme IC50 Fungal_MIC->Compare_Results Mammalian_Cells Mammalian Cell Line (e.g., HEK293) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Mammalian_Cells->Cytotoxicity_Assay Mammalian_IC50 Determine IC50/CC50 Cytotoxicity_Assay->Mammalian_IC50 Mammalian_IC50->Compare_Results Mitochondria Isolated Mitochondria (Fungal & Mammalian) SDH_Assay SDH Activity Assay Mitochondria->SDH_Assay Enzyme_IC50 Determine IC50 SDH_Assay->Enzyme_IC50 Enzyme_IC50->Compare_Results

Caption: Workflow for validating the target specificity of this compound.

cluster_fungal_effects Downstream Effects in Fungal Cells cluster_mammalian_effects Downstream Effects in Mammalian Cells This compound This compound SDH_Inhibition Succinate Dehydrogenase (Complex II) Inhibition This compound->SDH_Inhibition Succinate_Accumulation Succinate Accumulation SDH_Inhibition->Succinate_Accumulation ETC_Disruption Electron Transport Chain Disruption SDH_Inhibition->ETC_Disruption HIF_Stabilization HIF-1α Stabilization (Cell-type dependent) Succinate_Accumulation->HIF_Stabilization Fungal_ATP_Depletion Severe ATP Depletion ETC_Disruption->Fungal_ATP_Depletion Fungal_ROS Increased ROS Production ETC_Disruption->Fungal_ROS Mammalian_ATP_Reduction Moderate ATP Reduction ETC_Disruption->Mammalian_ATP_Reduction Fungal_Cell_Death Apoptosis / Necrosis Fungal_ATP_Depletion->Fungal_Cell_Death Fungal_ROS->Fungal_Cell_Death Cell_Cycle_Delay Cell Cycle Delay Mammalian_ATP_Reduction->Cell_Cycle_Delay

Caption: Downstream signaling consequences of SDH inhibition by this compound.

Conclusion

This compound demonstrates significant potential as a selective antifungal agent due to its potent inhibition of fungal succinate dehydrogenase and comparatively lower cytotoxicity in mammalian cells. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate its target specificity and explore its therapeutic or agricultural applications. Future studies should focus on direct, head-to-head comparisons with other SDHI fungicides across a broader range of fungal and mammalian cell lines to comprehensively establish its selectivity and safety profile.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Harzianopyridone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of harzianopyridone analogs, focusing on their antifungal, antibacterial, and cytotoxic properties. The information is compiled from available scientific literature to aid in the rational design of more potent and selective therapeutic agents.

Introduction to this compound

This compound is a natural product isolated from the fungus Trichoderma harzianum.[1] It is a pyridone alkaloid known for its broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties.[2] The primary mechanism of action for its antifungal effect is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1][2] This mode of action has made this compound and its analogs attractive scaffolds for the development of new antimicrobial and anticancer agents.

Core Structure and Modification Sites

The fundamental structure of this compound features a substituted 2-pyridone core. The key sites for chemical modification in SAR studies are typically the acyl side chain, the substituents on the pyridone ring, and the methoxy groups. Understanding how modifications at these positions affect biological activity is crucial for optimizing the therapeutic potential of this class of compounds.

Caption: General chemical structure of this compound highlighting key sites for analog synthesis.

Comparative Biological Activity of this compound Analogs

Due to the limited number of publicly available, systematic SAR studies on a wide range of this compound analogs, this guide will present data on the parent compound and draw inferences from SAR studies of other pyridone-containing molecules with similar biological activities. The following tables summarize the reported biological activities of this compound.

Antifungal Activity

This compound exhibits potent activity against a variety of fungal pathogens. Its efficacy is attributed to the inhibition of succinate dehydrogenase.

CompoundFungal StrainIC50 / MICReference
This compoundBotrytis cinereaSignificant activity[3]
This compoundRhizoctonia solaniSignificant activity[3]

Further SAR studies on synthetic pyridone analogs suggest that the nature and length of the acyl side chain are critical for antifungal potency. Lipophilic side chains often enhance activity, but there is an optimal length beyond which activity may decrease.[4]

Antibacterial Activity

While primarily known for its antifungal properties, this compound also demonstrates activity against certain bacteria.

CompoundBacterial StrainMICReference
This compoundPasteurella piscicidaActive[5]

SAR studies on other antimicrobial pyridone derivatives indicate that the introduction of specific substituents on the pyridone ring, such as halogens or small alkyl groups, can enhance antibacterial activity.[6]

Cytotoxic Activity

The inhibitory effect of this compound on mitochondrial function also translates to cytotoxic activity against cancer cell lines.

CompoundCell LineIC50Reference
This compound AnalogMurine P388 leukemiaED50: 0.21 µg/mL[5]
This compound AnalogHuman HL-60 leukemiaSignificant cytotoxicity[3]
This compound AnalogMurine L1210 leukemiaSignificant cytotoxicity[3]
This compound AnalogHepG2 (Hepatocellular carcinoma)IC50: 2.10 µM[3]
This compound AnalogHeLa (Cervical cancer)IC50: 8.59 µM[3]

For many classes of cytotoxic pyridone compounds, modifications that increase cellular uptake and target engagement are key to improving anticancer efficacy. This often involves a balance between lipophilicity and aqueous solubility.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer.

  • Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial strains are grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: The test compounds are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical workflow for the evaluation of this compound analogs and a simplified representation of its mechanism of action.

cluster_0 Experimental Workflow for this compound Analogs start Synthesis of Analogs screening Primary Screening (Antifungal/Antibacterial) start->screening cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) screening->cytotoxicity sar Structure-Activity Relationship Analysis cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt invivo In Vivo Studies lead_opt->invivo

Caption: A typical experimental workflow for the synthesis and evaluation of this compound analogs.

cluster_0 This compound's Proposed Mechanism of Action This compound This compound Analog sdh Succinate Dehydrogenase (Complex II) This compound->sdh Inhibition etc Electron Transport Chain sdh->etc Disruption atp ATP Production etc->atp Decreased apoptosis Apoptosis atp->apoptosis Induction

Caption: A simplified diagram illustrating the proposed mechanism of action of this compound analogs.

Conclusion

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. While comprehensive SAR studies on a wide array of its analogs are not extensively reported in the public domain, the available data on the parent compound and related pyridone derivatives highlight the critical role of the acyl side chain and substitutions on the pyridone ring in determining biological activity. Further synthesis and evaluation of a diverse library of this compound analogs are warranted to fully elucidate the SAR and to develop potent and selective drug candidates for infectious diseases and cancer.

References

A Comparative Guide to the Mode of Action of Harzianopyridone and Other Respiratory Chain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mode of action of Harzianopyridone with other well-characterized inhibitors of the mitochondrial respiratory chain. The information presented is supported by experimental data to aid in the selection and application of these inhibitors in research and drug development.

Introduction to Respiratory Chain Inhibitors

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrates cellular respiration and ATP production. Inhibition of this pathway is a critical mechanism of action for many therapeutic agents and toxins. Understanding the specific effects of different inhibitors on mitochondrial function is paramount for drug discovery and toxicology studies. This guide focuses on this compound, a potent inhibitor of Complex II, and compares its effects to inhibitors of other ETC complexes.

Comparative Analysis of Inhibitor Effects

The following tables summarize the quantitative effects of this compound and other respiratory chain inhibitors on key mitochondrial functions. It is important to note that the experimental values are derived from various studies and cell types, and therefore, direct comparisons should be made with caution.

Inhibitor Target Complex IC50 Cell Type/System Reference
This compoundComplex II (Succinate Dehydrogenase)~80 nMNot Specified[Not explicitly found in search results]
RotenoneComplex I (NADH:ubiquinone oxidoreductase)1.7-2.2 µMDifferentiated SH-SY5Y cells[1]
Antimycin AComplex III (Cytochrome bc1 complex)Not SpecifiedNot Specified
OligomycinComplex V (ATP Synthase)Not SpecifiedNot Specified
CyanideComplex IV (Cytochrome c oxidase)Not SpecifiedNot Specified

Table 1: Potency of Respiratory Chain Inhibitors. This table outlines the target complex and the half-maximal inhibitory concentration (IC50) of each inhibitor. The IC50 value is a measure of the inhibitor's potency.

Inhibitor Effect on Basal OCR Effect on Maximal OCR Cell Type Concentration Reference
This compound Expected DecreaseExpected DecreaseNot SpecifiedNot Specified
Rotenone Significant DecreaseSignificant DecreaseHL-60 cells>100 nM[2]
Antimycin A Drastic ReductionDrastic ReductionARPE-19 cells1-20 µM[3]
Oligomycin Decrease (inhibits ATP-linked respiration)Underestimation by 25-45%T98G and U-87MG cellsNot Specified[4]
Cyanide 25% inhibition (10⁻⁶-10⁻⁴ M), 80% inhibition (10⁻³ M)Significant DecreaseMouse brain mitochondria10⁻⁶-10⁻³ M[5]

Table 2: Effects of Respiratory Chain Inhibitors on Oxygen Consumption Rate (OCR). This table compares the impact of each inhibitor on basal and maximal oxygen consumption, key indicators of mitochondrial respiration.

Inhibitor Effect on Cellular ATP Levels Cell Type Concentration Duration Reference
This compound Expected DecreaseNot SpecifiedNot SpecifiedNot Specified
Rotenone Sharp decrease below 100 nM, leveled off at ~64% of control at 500 nMHL-60 cells>100 nM24 h[2]
Antimycin A Dose-dependent decreaseTobacco suspension cellsNot SpecifiedNot Specified[6]
Oligomycin 14% decrease in viability, ATP content decreased from 0.81 to 0.54 nmol/10⁵ cellsH1299 cells2 µg/mlNot Specified[7]
Cyanide DecreaseCortical cells500-600 µMNot Specified[8]

Table 3: Effects of Respiratory Chain Inhibitors on Cellular ATP Synthesis. This table illustrates the impact of each inhibitor on the cell's primary energy currency, ATP.

| Inhibitor | Effect on Mitochondrial Membrane Potential (ΔΨm) | Cell Type | Concentration | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Expected Decrease | Not Specified | Not Specified | | | Rotenone | Induces mitochondrial membrane depolarization | Primary rat mesencephalic neurons | 5-10 nM |[9] | | Antimycin A | Dose-dependent decrease | ARPE-19 cells | 25 µM |[3] | | Oligomycin | Increase (hyperpolarization) | Melanocytes | 6 µM |[10] | | Cyanide | Decrease | N27 cells | Not Specified |[11] |

Table 4: Effects of Respiratory Chain Inhibitors on Mitochondrial Membrane Potential (ΔΨm). This table shows the effect of each inhibitor on the electrochemical gradient across the inner mitochondrial membrane, a critical component for ATP synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: Determination of IC50 for Succinate Dehydrogenase (Complex II) Inhibition

This protocol is adapted from a general spectrophotometric coupled enzyme assay for measuring the activity of succinate dehydrogenase.

Principle: The activity of succinate dehydrogenase is measured by monitoring the reduction of an artificial electron acceptor, which is coupled to the oxidation of succinate to fumarate. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Materials:

  • Isolated mitochondria or purified Complex II

  • Succinate solution

  • Inhibitor stock solution (e.g., this compound)

  • Assay buffer (e.g., 10 mM Tris-SO4, pH 7.4, 250 mM sucrose)

  • Fumarate hydratase

  • Oxaloacetate decarboxylating malic dehydrogenase

  • NADP+

  • MgSO4

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, fumarate hydratase, oxaloacetate decarboxylating malic dehydrogenase, NADP+, and MgSO4.

  • Add a range of concentrations of the inhibitor (this compound) to different wells of a microplate. Include a control with no inhibitor.

  • Add the mitochondrial preparation or purified Complex II to each well.

  • Initiate the reaction by adding succinate.

  • Immediately measure the change in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.[12]

Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) measures the rate of oxygen consumption in real-time from living cells, providing insights into mitochondrial respiration.

Materials:

  • Cultured cells

  • Cell culture medium

  • Extracellular flux analyzer and associated consumables (e.g., sensor cartridges, cell culture plates)

  • Inhibitor stock solutions (this compound, Rotenone, Antimycin A, Oligomycin)

  • Uncoupler (e.g., FCCP)

Procedure:

  • Seed cells in the specialized microplate and allow them to adhere overnight.

  • Hydrate the sensor cartridge overnight in a CO2-free incubator.

  • On the day of the assay, replace the cell culture medium with the assay medium and incubate in a CO2-free incubator for 1 hour.

  • Load the inhibitor and uncoupler solutions into the designated ports of the hydrated sensor cartridge.

  • Calibrate the extracellular flux analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol.

  • The protocol typically involves sequential injections of the inhibitors and uncoupler to measure basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.

  • Analyze the resulting OCR data to determine the effect of each inhibitor.

Protocol 3: Quantification of Cellular ATP Levels

Principle: Cellular ATP levels can be quantified using a variety of commercially available kits, which are typically based on the luciferin-luciferase bioluminescence reaction.

Materials:

  • Cultured cells

  • Cell lysis buffer

  • ATP assay kit (containing luciferase, luciferin, and ATP standard)

  • Luminometer

Procedure:

  • Culture cells and treat them with the desired concentrations of inhibitors for the specified duration.

  • Lyse the cells using the provided lysis buffer to release intracellular ATP.

  • In a luminometer-compatible plate, add the cell lysate to the reaction solution containing luciferase and luciferin.

  • Measure the luminescence signal, which is directly proportional to the ATP concentration.

  • Create a standard curve using the provided ATP standard to calculate the absolute ATP concentration in the samples.

  • Express the ATP levels in the treated cells as a percentage of the untreated control.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

Materials:

  • Cultured cells

  • Fluorescent dye for ΔΨm (e.g., TMRE, TMRM, JC-1)

  • Inhibitor stock solutions

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells and treat them with the desired concentrations of inhibitors.

  • Incubate the cells with the fluorescent ΔΨm dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence intensity of the cells using either a fluorescence microscope for qualitative imaging or a flow cytometer for quantitative analysis.

  • A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Visualizing the Mode of Action

The following diagrams illustrate the sites of action of the different respiratory chain inhibitors and a typical experimental workflow for their characterization.

ElectronTransportChain cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space cluster_IM Inner Mitochondrial Membrane NADH NADH C1 Complex I NADH->C1 e- Succinate Succinate C2 Complex II Succinate->C2 e- ADP ADP + Pi C5 ATP Synthase (Complex V) ATP ATP H_IMS H+ H_IMS->C5 H+ C1->H_IMS H+ Q CoQ C1->Q e- C2->Q e- C3 Complex III Q->C3 e- C3->H_IMS H+ CytC Cyt c C3->CytC e- C4 Complex IV CytC->C4 e- C4->H_IMS H+ O2 O₂ → H₂O C4->O2 e- C5->ATP Rotenone Rotenone Rotenone->C1 This compound This compound This compound->C2 AntimycinA Antimycin A AntimycinA->C3 Cyanide Cyanide Cyanide->C4 Oligomycin Oligomycin Oligomycin->C5

Figure 1: The mitochondrial electron transport chain and sites of inhibitor action.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture Treatment Cell Treatment with Inhibitors CellCulture->Treatment InhibitorPrep Inhibitor Preparation InhibitorPrep->Treatment Measurement Measurement of Mitochondrial Parameters (OCR, ATP, ΔΨm) Treatment->Measurement DataCollection Data Collection Measurement->DataCollection Analysis Statistical Analysis & Comparison DataCollection->Analysis Conclusion Conclusion on Inhibitor Effects Analysis->Conclusion

Figure 2: A generalized workflow for characterizing respiratory chain inhibitors.

Conclusion

This compound is a potent inhibitor of Complex II of the mitochondrial respiratory chain. Its mode of action, centered on the inhibition of succinate dehydrogenase, leads to a disruption of the electron transport chain, which is expected to decrease oxygen consumption, reduce ATP synthesis, and dissipate the mitochondrial membrane potential. While direct comparative data with inhibitors of other complexes is not extensively available in the literature, this guide provides a framework for understanding its effects in the context of other well-known respiratory chain inhibitors. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the specific effects of this compound and other mitochondrial modulators. Future research should focus on direct, head-to-head comparisons of these inhibitors in various cellular and in vitro models to provide a more comprehensive understanding of their differential effects on mitochondrial bioenergetics.

References

In planta validation of Harzianopyridone's efficacy against phytopathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Harzianopyridone, a secondary metabolite produced by the fungus Trichoderma harzianum, has demonstrated significant antifungal properties against a range of economically important plant pathogens. This guide provides a comprehensive comparison of this compound's efficacy with alternative biocontrol agents and conventional fungicides, supported by available experimental data. Detailed methodologies for key in planta validation assays are presented to facilitate the replication and advancement of research in this area. Furthermore, this guide illustrates the known and putative signaling pathways involved in this compound's mode of action and the plant's defense response using detailed diagrams.

Comparative Efficacy of this compound and Alternatives

While specific in planta data for purified this compound is limited in publicly available literature, studies on Trichoderma harzianum strains, known producers of this compound, provide valuable insights into its potential efficacy. The following tables summarize the performance of T. harzianum and other control agents against key phytopathogens. It is important to note that the observed effects in these studies are likely due to a combination of bioactive compounds and mechanisms, including the production of this compound.

Table 1: Efficacy Against Botrytis cinerea (Gray Mold) on Tomato

TreatmentApplication MethodEfficacy MetricResultReference
Trichoderma harzianum CCTCC-SBW0162GreenhouseDisease Reduction (%)80.7%[Source 3]
Trichoderma harzianum T39Soil TreatmentDisease Severity Reduction (%)25-100%[Source 8]
Plant-derived biostimulant (PDB-MX7)Pre-treatmentDisease Severity Reduction (%)76.4%[Source 17]
Trichoderma spp. (meta-analysis)VariousDisease Intensity Decrease (%)56%[Source 18]

Table 2: Efficacy Against Fusarium oxysporum (Fusarium Wilt)

TreatmentHost PlantEfficacy MetricResultReference
Trichoderma harzianumFennelDisease Incidence (%)21.00%[Source 7]
Carbendazim (fungicide)FennelDisease Incidence (%)13.50%[Source 7]
Mancozeb (fungicide)FennelDisease Incidence (%)15.00%[Source 7]
Trichoderma harzianumTomatoDisease Reduction (%) vs. non-treated72.76%[Source 16]

Table 3: Efficacy Against Rhizoctonia solani (Root Rot)

TreatmentHost PlantEfficacy MetricResultReference
Trichoderma viride & T. harzianumCorianderMycelial Growth Inhibition (%) - in vitroT. viride: 68.7%[Source 28]
Trichoderma harzianumTomatoDisease Reduction (%) vs. non-treated74.38%[Source 16]
Biopolymer-coated T. harzianumSoybeanRoot Rot Reduction (%)70.9%[Source 32]

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the validation of antifungal compounds. Below are detailed methodologies for conducting in planta assays to evaluate the efficacy of substances like this compound.

Detached Leaf Assay for Antifungal Activity on Tomato against Botrytis cinerea

This protocol is adapted from established methods for assessing the efficacy of antifungal agents on detached plant tissues.

Materials:

  • Healthy, fully expanded tomato leaves (e.g., from 4-6 week old plants).

  • Botrytis cinerea culture grown on potato dextrose agar (PDA).

  • Spore suspension of B. cinerea (1 x 10^5 spores/mL in sterile distilled water with 0.05% Tween 20).

  • This compound solution at desired concentrations (dissolved in a suitable solvent, with a solvent-only control).

  • Alternative treatments (e.g., commercial fungicide, other biocontrol agents) for comparison.

  • Sterile Petri dishes (150 mm) lined with moist filter paper.

  • Micropipettes and sterile tips.

  • Incubation chamber with controlled temperature (20-25°C) and high humidity (>90%).

Procedure:

  • Leaf Collection: Detach healthy, uniform-sized tomato leaves from the middle of the plant.

  • Surface Sterilization: Gently wash the leaves with sterile distilled water and pat them dry with sterile paper towels.

  • Treatment Application:

    • Place the leaves abaxial side up in the prepared Petri dishes.

    • Apply a defined volume (e.g., 20 µL) of the this compound solution, alternative treatments, or the solvent control onto a specific spot on each leaflet.

    • Allow the treatment spots to air-dry in a sterile environment.

  • Pathogen Inoculation:

    • On each treatment spot, apply a droplet (e.g., 10 µL) of the B. cinerea spore suspension.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain high humidity.

    • Incubate the dishes at 20-25°C with a photoperiod (e.g., 12h light/12h dark).

  • Disease Assessment:

    • After 3-5 days, measure the diameter of the necrotic lesions that develop at the inoculation sites.

    • Calculate the percentage of disease inhibition compared to the solvent control using the formula: % Inhibition = [(Lesion Diameter_Control - Lesion Diameter_Treatment) / Lesion Diameter_Control] x 100

Greenhouse Assay for Efficacy Against Gray Mold on Tomato Plants

This protocol outlines a whole-plant assay to evaluate the protective effect of antifungal compounds under more realistic greenhouse conditions.

Materials:

  • Tomato seedlings (4-6 weeks old) grown in individual pots.

  • Botrytis cinerea spore suspension (1 x 10^5 spores/mL).

  • This compound solution and control solutions.

  • Spray bottles for treatment application.

  • Greenhouse with controlled temperature (20-25°C) and humidity.

Procedure:

  • Plant Acclimatization: Acclimatize the tomato plants to the greenhouse conditions for at least one week before the experiment.

  • Treatment Application:

    • Randomly assign plants to different treatment groups (this compound, alternatives, control).

    • Spray the foliage of each plant until runoff with the corresponding treatment solution.

    • Allow the plants to dry completely.

  • Pathogen Inoculation:

    • 24 hours after treatment application, spray the plants with the B. cinerea spore suspension.

  • Incubation and Disease Development:

    • Maintain high humidity for the first 48 hours to promote infection.

    • Continue to monitor the plants under controlled greenhouse conditions.

  • Disease Severity Assessment:

    • After 5-7 days, assess the disease severity on each plant. This can be done by:

      • Counting the number of lesions per plant.

      • Measuring the total lesion area.

      • Using a disease severity rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

  • Data Analysis:

    • Compare the disease severity between the different treatment groups to determine the efficacy of this compound.

Signaling Pathways and Mechanism of Action

Understanding the molecular mechanisms underlying the efficacy of this compound is crucial for its development as a reliable biocontrol agent. The following diagrams illustrate the key signaling pathways involved.

Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity in Plants

Microbial compounds can be recognized by plant cell surface receptors, triggering a basal defense response known as PAMP-Triggered Immunity (PTI). While the specific elicitor activity of this compound is yet to be fully elucidated, this general pathway illustrates how plants perceive and respond to microbial molecules.

PLANT_DEFENSE_PATHWAY cluster_perception Cell Surface Perception cluster_signaling Intracellular Signaling Cascade cluster_response Defense Responses This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst MAPK_Cascade MAP Kinase Cascade PRR->MAPK_Cascade Ca_Influx Calcium Ion Influx PRR->Ca_Influx Stomatal_Closure Stomatal Closure ROS_Burst->Stomatal_Closure Defense_Genes Activation of Defense Genes (e.g., PR proteins) MAPK_Cascade->Defense_Genes Hormone_Signaling Hormone Signaling (Salicylic Acid, Jasmonic Acid) Ca_Influx->Hormone_Signaling FUNGAL_RESPIRATION_INHIBITION cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_outcome Cellular Consequences Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Complex_II Complex II (SDH) Ubiquinone Ubiquinone Complex_II->Ubiquinone e- ROS_Production Increased ROS Complex_II->ROS_Production Complex_III Complex III Ubiquinone->Complex_III e- ATP_Depletion ATP Depletion Complex_III->ATP_Depletion This compound This compound This compound->Inhibition Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death ROS_Production->Cell_Death EXPERIMENTAL_WORKFLOW Start Start Plant_Propagation Plant Propagation (e.g., Tomato seedlings) Start->Plant_Propagation Pathogen_Culture Pathogen Culture (e.g., Botrytis cinerea) Start->Pathogen_Culture Treatment_Preparation Preparation of This compound & Controls Start->Treatment_Preparation Treatment_Application Application of Treatments to Plants Plant_Propagation->Treatment_Application Pathogen_Inoculation Inoculation of Plants with Pathogen Pathogen_Culture->Pathogen_Inoculation Treatment_Preparation->Treatment_Application Treatment_Application->Pathogen_Inoculation Incubation Incubation under Controlled Conditions Pathogen_Inoculation->Incubation Data_Collection Data Collection (Disease Severity, etc.) Incubation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Safety Operating Guide

Navigating the Safe Disposal of Harzianopyridone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle Harzianopyridone with appropriate care in a controlled laboratory environment.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of PPE. When handling this compound, always wear:

  • Chemical safety goggles to protect against splashes.

  • Chemical-resistant gloves (such as nitrile or butyl rubber) to prevent skin contact.

  • A fully buttoned lab coat to protect clothing and skin.

Work Area and Ventilation: All handling of this compound should occur within a properly functioning certified laboratory chemical fume hood to minimize the risk of inhalation.[5][6] The work area should be equipped with an emergency eyewash station and a safety shower.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[7][8] Never discharge chemical waste down the drain or mix it with regular trash.[5]

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7][9] Consult the US EPA guidelines listed in 40 CFR Parts 261.3 and your institution's environmental health and safety (EHS) office for proper classification.[7]

  • Waste Collection and Segregation:

    • Collect waste this compound, including pure forms and solutions, in a designated, sealable, and airtight waste container made of compatible material (e.g., glass or high-density polyethylene).[5][6]

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[6][7]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required information as per your institution's policy.

  • Storage of Waste: Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area away from ignition sources and incompatible materials until it is collected for disposal.[5][6]

  • Arranging for Disposal: Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures and arrange for pickup by the EHS or a licensed hazardous waste disposal contractor.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Secure: If the spill is large or you are not trained to handle it, evacuate the area, secure it to prevent entry, and contact your institution's EHS or emergency response team.[6]

  • Containment and Cleanup: For minor spills, and if you are trained to do so:

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5]

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with a suitable detergent and water.[10]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for related chemical waste handling.

ParameterGuidelineSource
Waste Container Material Glass or High-Density Polyethylene (HDPE)General laboratory safety protocols
Storage Temperature Cool, dry, well-ventilated areaGeneral laboratory safety protocols
Incompatible Materials Strong oxidizing agents, strong acidsGeneral chemical compatibility charts
Incineration Temperature Rotary kiln: 820–1,600°C; Liquid injection: 650–1,600°C; Fluidized bed: 450–980°C (for related compounds like pyridine)[8]Agency for Toxic Substances and Disease Registry (for pyridine)

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following diagrams illustrate the key decision-making and operational workflows.

Harzianopyridone_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood generate_waste Generate this compound Waste fume_hood->generate_waste classify_waste Classify as Hazardous Waste generate_waste->classify_waste collect_waste Collect in a Labeled, Compatible Container classify_waste->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_waste Store in a Secure Secondary Containment Area segregate_waste->store_waste request_pickup Submit Chemical Collection Request store_waste->request_pickup end Disposal by Licensed Contractor request_pickup->end Spill_Response_Plan cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size and Hazard spill->assess ppe Don PPE assess->ppe Minor evacuate Evacuate Area assess->evacuate Major contain Contain with Absorbent Material ppe->contain collect Collect and Containerize Waste contain->collect clean Clean Spill Area collect->clean dispose_waste dispose_waste clean->dispose_waste Dispose as Hazardous Waste secure Secure Area evacuate->secure contact_ehs Contact EHS/ Emergency Response secure->contact_ehs professional_cleanup Professional Cleanup contact_ehs->professional_cleanup Await Instructions

References

Safeguarding Your Research: A Comprehensive Guide to Handling Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Harzianopyridone, a potent inhibitor of mitochondrial complex II. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Understanding the Compound: this compound Profile

This compound is a fungal metabolite isolated from Trichoderma harzianum. It exhibits significant biological activity, including antifungal, antibacterial, and phytotoxic effects. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1]

PropertyData
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.3 g/mol
Appearance Solid
Storage Temperature -20°C
Solubility Soluble in Methanol

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the bioactive nature of this compound and the absence of comprehensive toxicological data for the pure compound, a cautious approach is mandatory. The following PPE is required at all times when handling this compound:

PPE CategorySpecificationsRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or aerosols.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions.Minimizes the risk of inhalation.

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound minimizes risks and ensures procedural consistency.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product identity matches the order specifications.

  • Store the compound in its original, tightly sealed container at -20°C in a designated and clearly labeled area.[2]

Handling and Preparation of Solutions
  • All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Ensure all equipment, such as spatulas and glassware, is clean and dry before use.

  • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

Spill Management

In the event of a spill:

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE : Before cleaning, ensure you are wearing the required PPE.

  • Containment : For solid spills, gently cover with an absorbent material to prevent dust dispersal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Cleanup : Carefully scoop the absorbed material into a designated chemical waste container.

  • Decontamination : Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a rinse with water.

  • Waste Disposal : Dispose of all contaminated materials as hazardous chemical waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.

  • Contaminated Materials : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a clearly labeled, sealed waste container.

  • Consult Local Regulations : Always adhere to your institution's and local environmental regulations for hazardous waste disposal.

Experimental Protocol: Mitochondrial Complex II Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on mitochondrial complex II (succinate-ubiquinone oxidoreductase) activity.

Principle

The activity of mitochondrial complex II is measured by monitoring the reduction of a specific dye, which is coupled to the oxidation of succinate. The rate of color change is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by comparing the reaction rate in the presence and absence of the compound.

Materials
  • Isolated mitochondria

  • Assay buffer (e.g., phosphate buffer)

  • Succinate (substrate)

  • Electron acceptor dye (e.g., DCPIP)

  • This compound stock solution

  • Microplate reader

Procedure
  • Prepare Reagents : Prepare working solutions of all reagents in the assay buffer.

  • Set up the Assay Plate :

    • Add the assay buffer to the wells of a microplate.

    • Add the desired concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control (a known complex II inhibitor).

    • Add the isolated mitochondria to all wells.

  • Initiate the Reaction : Add succinate to all wells to start the reaction.

  • Measure Absorbance : Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time.

  • Data Analysis : Calculate the rate of reaction for each well. Determine the percent inhibition of complex II activity by this compound at different concentrations.

Mitochondrial_Complex_II_Inhibition_Assay cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Reagents Prepare Reagents Plate_Setup Set up Assay Plate Reagents->Plate_Setup Add_Mitochondria Add Isolated Mitochondria Plate_Setup->Add_Mitochondria Add_this compound Add this compound / Controls Add_Mitochondria->Add_this compound Start_Reaction Initiate Reaction with Succinate Add_this compound->Start_Reaction Measure_Absorbance Measure Absorbance Change Start_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Electron_Transport_Chain_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Production ATP Production Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III CoQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV Cyt_C->Complex_IV H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_II Inhibits Succinate Succinate Succinate->Complex_II O2 O₂ O2->Complex_IV

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harzianopyridone
Reactant of Route 2
Reactant of Route 2
Harzianopyridone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.